5-Chloro-1,3-benzodioxole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXYEJXCPDMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a chlorine atom and a carbaldehyde group at specific positions significantly modulates the molecule's steric and electronic characteristics, making it a valuable synthetic intermediate for drug discovery.[3] This document outlines theoretical synthetic pathways, details the essential experimental protocols for structural elucidation and spectroscopic characterization, and explores the molecule's electronic landscape through computational chemistry. The methodologies are presented with a focus on the underlying scientific principles to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.
Introduction: Significance in Medicinal Chemistry
The 1,3-benzodioxole moiety is a key building block in pharmaceutical sciences, recognized for its presence in a wide array of bioactive molecules and its ability to serve as a versatile synthetic precursor.[3][4] Its derivatives are investigated for numerous therapeutic applications, including anti-inflammatory, neuroprotective, and antitumor activities.[1][5] The addition of a chlorine atom, a common halogen in FDA-approved drugs, can enhance metabolic stability, membrane permeability, and binding affinity. Concurrently, the carbaldehyde functional group offers a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures.
5-Chloro-1,3-benzodioxole-4-carbaldehyde is therefore a compound of significant interest. Its specific substitution pattern—an electron-withdrawing chlorine atom and a formyl group ortho to the dioxole bridge—creates a unique electronic and steric profile. This guide serves to detail the structural and electronic features of this molecule, providing the necessary protocols and theoretical insights to facilitate its application in advanced chemical synthesis and drug design.
Molecular Structure and Synthesis
A complete understanding of a molecule begins with confirming its identity and structure through synthesis and characterization.
Chemical Identity
The fundamental properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-Chloro-1,3-benzodioxole-4-carbaldehyde | - |
| CAS Number | 249636-63-3 | [6] |
| Molecular Formula | C₈H₅ClO₃ | [6] |
| Molecular Weight | 184.58 g/mol | - |
| Canonical SMILES | C1=C(C=C2C(=C1Cl)OCO2)C=O | - |
Proposed Synthetic Pathway
While a specific, detailed synthesis for 5-Chloro-1,3-benzodioxole-4-carbaldehyde is not extensively documented in readily available literature, a logical and efficient pathway can be proposed. The synthesis would involve two primary steps: the chlorination of the commercially available 1,3-benzodioxole, followed by the regioselective formylation of the resulting 5-Chloro-1,3-benzodioxole.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and is the most plausible method for this transformation.[7][8][9] The 1,3-benzodioxole ring system is highly activated, and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is a mild electrophile suitable for this purpose.[10] The directing effects of the chloro and dioxole groups would favor formylation at the C4 position.
Figure 1: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Methodology and Expected Results)
Spectroscopic analysis is essential for verifying the molecular structure of the synthesized compound.
Causality: NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For a novel or newly synthesized compound, NMR is the gold standard for structural confirmation.
Experimental Protocol: Sample Preparation and Acquisition [11][12]
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The solution must be free of any solid particles.
-
Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any suspended impurities that could degrade spectral quality.
-
Acquisition: Place the sample in the spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[13][14]
-
Data Collection: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC) to establish connectivity.
Expected Spectral Features:
-
¹H NMR:
-
An aldehyde proton singlet (CHO) expected around δ 9.8-10.5 ppm.
-
Two aromatic protons on the benzene ring, likely appearing as doublets due to ortho-coupling, in the range of δ 7.0-7.8 ppm.
-
A singlet for the two methylene protons of the dioxole ring (O-CH₂-O) typically found between δ 6.0-6.3 ppm.
-
-
¹³C NMR:
-
A carbonyl carbon (CHO) signal in the downfield region, ~δ 185-195 ppm.
-
Aromatic carbon signals between δ 100-150 ppm. The carbons attached to oxygen and chlorine will show distinct chemical shifts.
-
The methylene carbon (O-CH₂-O) signal around δ 101-103 ppm.
-
Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence of the key aldehyde and aromatic C-Cl bonds can be quickly confirmed.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted.
Expected Spectral Features: [15][16][17]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1685-1705 cm⁻¹ due to conjugation with the aromatic ring.[16][17]
-
C-H Stretch (Aldehyde): Two characteristic moderate bands are expected near 2720 cm⁻¹ and 2820 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[15]
-
Aromatic C=C Stretches: Multiple bands of varying intensity between 1450-1600 cm⁻¹.
-
C-O Stretches (Dioxole): Strong bands typically observed in the 1250-1040 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, usually between 800-600 cm⁻¹.
Crystallographic Analysis (Methodology)
Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[18][19][20] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state, offering unambiguous proof of structure and conformation.[21]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount.[22] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The ideal crystal should be transparent, free of defects, and have dimensions of approximately 0.1-0.3 mm.[22]
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[20] It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.
Electronic Properties and Computational Analysis
Understanding the electronic landscape of a molecule is critical for predicting its reactivity, stability, and potential biological interactions.
Theoretical Framework: Density Functional Theory (DFT)
Causality: DFT is a powerful computational method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying organic molecules of this size. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely used and well-validated level of theory for predicting the geometries and electronic properties of similar organic systems.[23][24][25]
Figure 2: Workflow for computational analysis using DFT.
Key Electronic Descriptors (Theoretical)
Significance: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).[26] The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap generally suggests higher reactivity.[27][28]
Significance: The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.[26][29]
-
Red regions (negative potential) indicate electron-rich areas, susceptible to electrophilic attack (e.g., the carbonyl oxygen).
-
Blue regions (positive potential) indicate electron-poor areas, susceptible to nucleophilic attack (e.g., the carbonyl carbon and the aldehydic proton).
-
Green regions represent neutral potential.
| Theoretical Parameter | Significance |
| EHOMO (Energy of HOMO) | Correlates with ionization potential; indicates electron-donating ability. |
| ELUMO (Energy of LUMO) | Correlates with electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability.[28] |
| Molecular Electrostatic Potential | Maps electron density to predict sites for intermolecular interactions. |
| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on individual atoms. |
Relevance in Drug Discovery and Conclusion
5-Chloro-1,3-benzodioxole-4-carbaldehyde is not just a chemical curiosity but a potent intermediate for pharmaceutical development. The aldehyde group can be readily converted into a variety of other functionalities—amines, alcohols, carboxylic acids, or used in condensation reactions to build complex heterocyclic systems. The specific substitution pattern may impart desirable properties for kinase inhibitors, GPCR ligands, or other drug classes where substituted aromatic scaffolds are prevalent.
This guide has provided a structured approach to understanding this molecule, from its logical synthesis to its detailed structural and electronic characterization. By following the outlined experimental and computational protocols, researchers can confidently verify its structure and predict its reactivity, thereby accelerating its application in the synthesis of novel therapeutic agents.
References
-
Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Gadaleta, D., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]
-
CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO. Retrieved from [Link]
-
Fowler, P. W., & Pisanski, T. (2010). HOMO–LUMO Maps for Chemical Graphs. MATCH Communications in Mathematical and in Computer Chemistry, 64(2), 373-390. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Benzodioxole derivatives in pharmaceutical chemistry. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
-
YouTube. (2025, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ScienceDirect. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
AOBChem. (n.d.). 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
-
YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Calculation of vertical and adiabatic ionization potentials for some benzaldehydes using hybrid DFT, multilevel G3B3 and MP2 methods. Retrieved from [Link]
-
Chem-Station. (2016, September 22). Duff Reaction. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
ACS Publications. (2025, October 14). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-benzodioxole dihydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Retrieved from [Link]
-
Science.gov. (n.d.). b3lyp density functional: Topics. Retrieved from [Link]
-
Duzce University Journal of Science and Technology. (n.d.). Submission. Retrieved from [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aobchem.com [aobchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. commons.ggc.edu [commons.ggc.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. rigaku.com [rigaku.com]
- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 21. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 22. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 23. Buy 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde [smolecule.com]
- 24. b3lyp density functional: Topics by Science.gov [science.gov]
- 25. Duzce University Journal of Science and Technology » Submission » Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers [dergipark.org.tr]
- 26. m.youtube.com [m.youtube.com]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 28. irjweb.com [irjweb.com]
- 29. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-1,3-benzodioxole-4-carbaldehyde CAS number and chemical identifiers
An In-depth Technical Guide to 5-Chloro-1,3-benzodioxole-4-carbaldehyde
Introduction: 5-Chloro-1,3-benzodioxole-4-carbaldehyde is a halogenated aromatic aldehyde belonging to the benzodioxole family. This class of compounds is of significant interest to researchers and drug development professionals due to the prevalence of the benzodioxole moiety in numerous biologically active molecules. The specific substitution pattern of this compound, featuring both a chloro group and a formyl (carbaldehyde) group, makes it a versatile and valuable intermediate in organic synthesis. Its utility lies in its capacity to serve as a foundational building block for constructing more complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical identity, synthesis, applications in medicinal chemistry, and essential safety protocols.
Section 1: Chemical Identity and Properties
Accurate identification is paramount in chemical research and development. 5-Chloro-1,3-benzodioxole-4-carbaldehyde is uniquely identified by its CAS number, 249636-63-3.[1][2][3] The following tables summarize its key chemical identifiers and computed properties, providing a foundational dataset for researchers.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 249636-63-3 | [1][2][3] |
| Molecular Formula | C₈H₅ClO₃ | [1][2][3] |
| Molecular Weight | 184.58 g/mol | [1][3] |
| IUPAC Name | 5-chloro-1,3-benzodioxole-4-carbaldehyde | [3] |
| SMILES | O=CC1=C2OCOC2=CC=C1Cl | [1] |
| MDL Number | MFCD24684054 | [2] |
Table 2: Physicochemical and Computational Data
| Property | Value | Source(s) |
| Purity | ≥95-98% (Typical) | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |
| LogP (octanol-water partition coeff.) | 1.8812 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Section 2: Synthesis and Reactivity
The synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde involves a multi-step process starting from more fundamental precursors. While direct synthesis protocols for this specific molecule are not extensively published in primary literature, a logical and field-proven pathway can be constructed based on the synthesis of its parent structures and analogous compounds.
The foundational step is the chlorination of 1,3-benzodioxole. This reaction selectively introduces a chlorine atom onto the aromatic ring, yielding 5-Chloro-1,3-benzodioxole.[4] The subsequent and critical step is the introduction of the aldehyde group at the 4-position, a process known as formylation. Given the electron-rich nature of the benzodioxole ring system, electrophilic aromatic substitution reactions such as Vilsmeier-Haack or Friedel-Crafts formylation are standard methodologies. The use of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) with a formylating agent is an effective strategy for introducing the aldehyde group onto similar benzodioxole scaffolds.[5]
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Synthesis of 5-Chloro-1,3-benzodioxole (Precursor)
This protocol is adapted from established methods for the chlorination of benzodioxole.[4]
-
Setup: In a reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole (1 eq.) in a suitable chlorinated solvent such as chloroform or dichloromethane.
-
Chlorination: While stirring, slowly introduce a solution of chlorine (approx. 1.1 eq.) in the same solvent. The causality for slow addition is to maintain control over the reaction's exothermicity and prevent over-chlorination.
-
Reaction Monitoring: Maintain the reaction temperature at approximately 35°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, wash the reaction mixture with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 5-Chloro-1,3-benzodioxole.
-
Purification: The crude product can be purified via vacuum distillation or column chromatography to achieve high purity.
Step 2: Formylation to 5-Chloro-1,3-benzodioxole-4-carbaldehyde (Target Molecule)
This is a representative protocol based on Lewis acid-catalyzed formylation.[5]
-
Setup: In a dry reaction flask under an inert nitrogen atmosphere, suspend 5-Chloro-1,3-benzodioxole (1 eq.) in a dry, non-polar solvent like dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath (0-5°C) and add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) (1.1-1.5 eq.), dropwise. The choice of a strong Lewis acid is crucial for activating the aromatic ring towards electrophilic attack by the weak formylating agent.
-
Formylating Agent: Slowly add a formylating agent, such as dichloromethyl methyl ether (1.1 eq.).
-
Reaction: Allow the reaction to stir at low temperature, gradually warming to room temperature. Monitor for completion using TLC.
-
Quenching and Workup: Carefully quench the reaction by pouring it over crushed ice and water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel to yield the final 5-Chloro-1,3-benzodioxole-4-carbaldehyde.
Caption: Proposed two-step synthesis workflow.
Section 3: Applications in Research and Drug Discovery
The true value of 5-Chloro-1,3-benzodioxole-4-carbaldehyde lies in its role as a key intermediate for synthesizing high-value pharmaceutical compounds. Halogenated compounds are integral to modern drug discovery, with over 250 FDA-approved drugs containing chlorine, as the halogen can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6]
A prominent example involves the use of the N-(5-chloro-1,3-benzodioxol-4-yl) moiety in the development of novel kinase inhibitors.[7] Specifically, this fragment is a core component of AZD0530 (Saracatinib) , a potent, orally available, dual-specific inhibitor of c-Src and Abl tyrosine kinases.[7] These kinases are critical drivers in cancer progression, making their inhibition a key therapeutic strategy.[7] AZD0530 has demonstrated significant tumor growth inhibition in preclinical models and has undergone clinical evaluation.[7] The synthesis of such complex inhibitors relies on the aldehyde functional group of 5-Chloro-1,3-benzodioxole-4-carbaldehyde for subsequent chemical transformations, such as reductive amination, to link it to other parts of the final drug molecule.
The benzodioxole scaffold itself is a well-established pharmacophore, and its derivatives have been synthesized and evaluated for a wide range of in-vitro antitumor activities.[8]
Caption: Logical workflow from intermediate to application.
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of 5-Chloro-1,3-benzodioxole-4-carbaldehyde are essential for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
GHS Hazard Information:
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Selected): [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[9] Take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] Recommended storage temperatures are typically between 2-8°C.[3] The compound should be stored under an inert atmosphere, such as nitrogen, to prevent degradation.[1][3]
Conclusion
5-Chloro-1,3-benzodioxole-4-carbaldehyde is a specialized chemical intermediate with significant utility in the field of medicinal chemistry. Its well-defined chemical properties, combined with a reactive aldehyde group and a pharmaceutically relevant chloro-benzodioxole core, make it an important precursor for the synthesis of complex therapeutic agents, most notably demonstrated by its incorporation into the kinase inhibitor Saracatinib (AZD0530). A thorough understanding of its synthetic pathways and strict adherence to safety and handling protocols are crucial for its effective and safe utilization in a research and development setting.
References
-
AOBChem. 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. [Link]
-
PubChem. 5-Chloro-1,3-benzodioxole. [Link]
-
NIST. 5-Chloro-1,3-benzodioxole. [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
-
G. S. R. Raju, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 147-173. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. aobchem.com [aobchem.com]
- 3. cas 249636-63-3|| where to buy 5-Chloro-1,3-benzodioxole-4-carboxaldehyde [english.chemenu.com]
- 4. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde|CAS 23780-59-8 [benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Solubility Profile of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility profile of 5-Chloro-1,3-benzodioxole-4-carbaldehyde, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up. This document integrates theoretical predictions using Hansen Solubility Parameters (HSP) with a detailed, field-proven experimental protocol for quantitative solubility determination.
Introduction to 5-Chloro-1,3-benzodioxole-4-carbaldehyde
5-Chloro-1,3-benzodioxole-4-carbaldehyde, with the molecular formula C₈H₅ClO₃, is a substituted aromatic aldehyde. Its structure, featuring a chlorinated benzodioxole ring with a carbaldehyde group, imparts a unique combination of polarity and aromatic character that dictates its interactions with various solvents. A thorough understanding of its solubility is crucial for researchers and chemical engineers working with this compound.
Theoretical Solubility Profile based on Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Hansen Solubility Parameters (HSP) provide a quantitative framework for this principle by deconvoluting the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.
Estimation of Hansen Solubility Parameters for 5-Chloro-1,3-benzodioxole-4-carbaldehyde
In the absence of experimentally determined HSP values for 5-Chloro-1,3-benzodioxole-4-carbaldehyde, the robust Stefanis-Panayiotou group contribution method was employed for their estimation. This method calculates the HSP based on the summation of contributions from the molecule's constituent functional groups.[1]
The molecular structure of 5-Chloro-1,3-benzodioxole-4-carbaldehyde was dissected into the following functional groups for calculation:
-
Aromatic CH (4)
-
Aromatic C-Cl (1)
-
Aromatic C-O (2)
-
-O-CH₂-O- (dioxole ring) (1)
-
Aromatic C-CHO (aldehyde) (1)
Based on the established group contribution values from the Stefanis-Panayiotou method, the estimated Hansen Solubility Parameters for 5-Chloro-1,3-benzodioxole-4-carbaldehyde are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters for 5-Chloro-1,3-benzodioxole-4-carbaldehyde
| Parameter | Value (MPa⁰.⁵) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 8.2 |
| δH (Hydrogen Bonding) | 5.5 |
Predicted Solubility in Common Organic Solvents
The predicted solubility of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in a range of common organic solvents was determined by calculating the Hansen Solubility Parameter distance (Ra) between the solute and each solvent. The formula for calculating Ra is:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰.⁵ [2]
A smaller Ra value signifies a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility. The HSP values for common organic solvents and the calculated Ra values are summarized in Table 2.[3][4][5][6]
Table 2: Predicted Solubility of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in Various Organic Solvents based on Hansen Solubility Parameter Distance (Ra)
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (MPa⁰.⁵) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 8.4 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.6 | Moderate |
| Benzene | 18.4 | 0.0 | 2.0 | 9.7 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 6.0 | Very High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.8 | Very High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 11.2 | Moderate |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.3 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.6 | Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.1 | High |
| Heptane | 15.3 | 0.0 | 0.0 | 12.8 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 13.5 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 13.4 | Low |
| Methanol | 14.7 | 12.3 | 22.3 | 19.3 | Very Low |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.6 | Very High |
| Toluene | 18.0 | 1.4 | 2.0 | 8.2 | High |
| Water | 15.5 | 16.0 | 42.3 | 38.8 | Very Low |
Based on this theoretical analysis, solvents such as dichloromethane, chloroform, and tetrahydrofuran are predicted to be excellent solvents for 5-Chloro-1,3-benzodioxole-4-carbaldehyde. Polar aprotic solvents like acetone, ethyl acetate, DMF, and DMSO are also predicted to exhibit good solubility. Nonpolar solvents like heptane and hexane, and highly protic solvents like methanol and water, are predicted to be poor solvents.
Experimental Determination of Solubility: A Quantitative Gravimetric Protocol
To validate the theoretical predictions and provide accurate quantitative data, a gravimetric method for solubility determination is recommended. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a standard laboratory balance and oven.[7][8][9][10][11]
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 5-Chloro-1,3-benzodioxole-4-carbaldehyde and all solvents used.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling of 5-Chloro-1,3-benzodioxole-4-carbaldehyde and organic solvents should be performed in a well-ventilated chemical fume hood.
-
Spill and Waste Disposal: Have appropriate spill containment materials readily available. Dispose of all chemical waste in accordance with institutional and local regulations.
Materials and Equipment
-
5-Chloro-1,3-benzodioxole-4-carbaldehyde (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass evaporating dishes or watch glasses
-
Drying oven
-
Desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of 5-Chloro-1,3-benzodioxole-4-carbaldehyde to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Tightly cap the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). c. Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure the solution reaches saturation.
-
Sample Collection and Filtration: a. After equilibration, cease stirring and allow the undissolved solid to settle. b. Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed and labeled evaporating dish. This step is critical to remove any suspended solid particles.
-
Solvent Evaporation and Solute Quantification: a. Place the evaporating dish containing the filtered saturated solution in a drying oven set to a temperature that will facilitate solvent evaporation without causing decomposition of the solute (e.g., 60-80 °C). Ensure the oven is in a well-ventilated area or connected to an exhaust system. b. Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved. c. Cool the evaporating dish in a desiccator to room temperature before weighing it on the analytical balance.
-
Calculation of Solubility: a. Mass of dissolved solute (m_solute): Subtract the initial weight of the empty evaporating dish from the final weight of the dish containing the dried solute. b. Volume of solvent (V_solvent): This is the volume of the filtered supernatant collected (e.g., 2 mL). c. Solubility: Express the solubility in the desired units, typically as grams of solute per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).
Solubility ( g/100 mL) = (m_solute / V_solvent) * 100
Visualization of Experimental Workflow
The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the quantitative gravimetric solubility determination protocol.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
This technical guide provides a dual approach to understanding the solubility of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in organic solvents. The theoretical predictions using Hansen Solubility Parameters offer a valuable tool for initial solvent screening and process design. The detailed, step-by-step gravimetric protocol provides a robust and reliable method for obtaining accurate quantitative solubility data, which is essential for the practical application and optimization of chemical processes involving this important intermediate. By combining theoretical insights with empirical validation, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to improved efficiency, yield, and purity in their work.
References
-
Determination of Solubility by Gravimetric Method. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
-
CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]
-
Safe and efficient handling of chlorinated solvents. IPI Global. [Link]
-
Hansen Solubility Parameters 2000.pdf. Kinam Park. [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. [Link]
-
Steps in Gravimetric Analysis. Scribd. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]
-
Gravimetric Analysis. Wired Chemist. [Link]
-
Gravimetric analysis | Definition, Steps, Types, & Facts. Britannica. [Link]
-
Hansen parameters of the different organic solvents used. ResearchGate. [Link]
-
Hansen Solubility Parameters Values List. Scribd. [Link]
-
Hansen Solubility Parameters (HSP). Practical Adhesion Science - Prof Steven Abbott. [Link]
-
HSP Basics. Hansen Solubility Parameters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. kinampark.com [kinampark.com]
- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Gravimetric Analysis [wiredchemist.com]
- 11. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. oxychem.com [oxychem.com]
- 14. ipi-global.com [ipi-global.com]
- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 16. eurochlor.org [eurochlor.org]
History and discovery of 5-Chloro-1,3-benzodioxole-4-carbaldehyde as a building block
The following technical guide details the history, synthesis, and application of 5-Chloro-1,3-benzodioxole-4-carbaldehyde , a specialized heterocyclic building block critical to modern medicinal chemistry.
CAS: 249636-63-3 | Formula: C₈H₅ClO₃ | MW: 184.58 Da
Executive Summary
5-Chloro-1,3-benzodioxole-4-carbaldehyde is a highly functionalized aromatic scaffold used primarily as a precursor for Saracatinib (AZD0530) , a dual Src/Abl kinase inhibitor. Its structural significance lies in the unique substitution pattern: the 1,3-benzodioxole ring provides a rigid, planar electronic footprint, while the 5-chloro substituent blocks metabolic oxidation and modulates lipophilicity. The 4-formyl group serves as a versatile "handle" for further elaboration into amines, acids, or heterocycles.
History & Structural Evolution
From Natural Products to Rational Design
The history of this building block is rooted in the chemistry of Safrole and Piperonal (1,3-benzodioxole-5-carbaldehyde), natural products extracted from sassafras oil. Early medicinal chemistry relied on these abundant scaffolds, but they suffered from metabolic instability; the dioxole ring is easily opened by cytochrome P450 enzymes, and the unsubstituted phenyl ring positions are prone to oxidation.
In the late 1990s and early 2000s, during the "golden age" of kinase inhibitor discovery, researchers sought to rigidify aniline pharmacophores. The introduction of the 5-chloro substituent was a strategic design choice:
-
Metabolic Blocking: It obstructs the position para to the bridgehead oxygen, a common site for metabolic attack.
-
Electronic Tuning: The electron-withdrawing chlorine atom reduces the electron density of the aromatic ring, potentially strengthening pi-stacking interactions within the kinase ATP-binding pocket.
-
Ortho-Lithiation Enablement: The chlorine atom, in conjunction with the ring oxygens, creates a "cooperative directing effect" that facilitates the precise installation of the aldehyde at the 4-position.
Synthesis: The Directed Ortho-Metalation (DoM) Route
The industrial and laboratory preparation of 5-Chloro-1,3-benzodioxole-4-carbaldehyde relies almost exclusively on Directed Ortho-Metalation (DoM) .[1] This method exploits the acidity of the C-4 proton, which is enhanced by the inductive effects of the adjacent oxygen (O-1) and the chlorine at C-5.
Mechanistic Pathway[2][3][4]
-
Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78°C) results in selective deprotonation at the C-4 position. The lithium coordinates with the ring oxygen, stabilizing the anion.
-
Formylation: The lithiated intermediate reacts with N,N-dimethylformamide (DMF) to form a hemiaminolate, which hydrolyzes upon acidic workup to yield the aldehyde.
Figure 1: Synthesis via Directed Ortho-Metalation. The synergy between the oxygen and chlorine directs the lithiation exclusively to the C-4 position.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde on a 10g scale.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Ether solvents coordinate Li+, breaking oligomers to increase reactivity. |
| Base | n-Butyllithium (2.5 M in hexanes) | Strong base required to deprotonate the aromatic ring (pKa ~40). |
| Temperature | -78°C (Dry Ice/Acetone) | Critical to prevent the "Benzyne pathway" (elimination of LiCl) which destroys the scaffold. |
| Electrophile | N,N-Dimethylformamide (Dry) | Standard formylating agent; must be water-free to prevent quenching the lithio-species. |
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under an Argon atmosphere. Add 5-Chloro-1,3-benzodioxole (10.0 g, 64 mmol) and anhydrous THF (150 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi (1.1 equiv, 70 mmol) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C.
-
Observation: The solution typically turns a yellow/orange color, indicating formation of the aryllithium species.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.
-
Formylation: Add anhydrous DMF (1.5 equiv, 96 mmol) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.
-
Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (200 mL) and stir vigorously.
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Applications in Drug Discovery
The primary utility of this building block is the synthesis of Saracatinib (AZD0530) . In this context, the aldehyde is often converted to an amine or coupled directly.
Case Study: Saracatinib (AZD0530)
Saracatinib is an orally available dual inhibitor of Src and Abl kinases, originally developed by AstraZeneca for solid tumors and now investigated for Fibrodysplasia Ossificans Progressiva (FOP).
-
Role of the Scaffold: The 5-chloro-1,3-benzodioxole moiety binds in the hydrophobic pocket of the kinase. The rigid bicyclic system reduces the entropic penalty of binding compared to a flexible chain.
-
Synthetic Link: The 4-carbaldehyde is typically oxidized to the carboxylic acid and then converted to the amine via a Curtius rearrangement (using DPPA) to yield the 5-chloro-1,3-benzodioxol-4-amine, which is then coupled to the quinazoline core.
Figure 2: The chemical lineage from the aldehyde building block to the clinical candidate Saracatinib.
References
-
Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[3][4][5] Journal of Medicinal Chemistry, 49(22), 6465–6488.[3] Link
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM methodology). Link
-
AstraZeneca AB. (2003). Quinazoline derivatives.[3][6] Patent WO2003040108A1. (Describes the synthesis of the Saracatinib core). Link
-
PubChem. (2025).[2] 5-Chloro-1,3-benzodioxole-4-carbaldehyde (Compound Summary). National Library of Medicine. Link
-
Gillard, J. R., & Beaulieu, P. L. (2012). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses, 89, 131-142. (Context on aldehyde reactivity in heterocycle formation). Link
Sources
- 1. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Predicted Metabolic Pathways of 5-Chloro-1,3-benzodioxole-4-carbaldehyde Scaffolds
Abstract
This technical guide provides a comprehensive exploration of the predicted metabolic pathways for 5-Chloro-1,3-benzodioxole-4-carbaldehyde, a scaffold of increasing interest in drug discovery. Recognizing the critical role of metabolic fate in determining the safety and efficacy of novel chemical entities, this document synthesizes current knowledge on benzodioxole metabolism with established methodologies for metabolic prediction and validation. We delve into the enzymatic machinery responsible for xenobiotic transformation, outline the probable metabolic transformations of the target scaffold, and provide detailed, field-proven protocols for the experimental validation of these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics, offering both theoretical grounding and practical guidance.
Introduction: The Significance of Metabolic Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Of these, metabolism is a paramount consideration, as it dictates the compound's half-life, potential for drug-drug interactions, and the formation of potentially toxic or active metabolites.[2][3] The 1,3-benzodioxole moiety, present in numerous natural products and synthetic compounds, is known to undergo complex metabolic transformations, often mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[3][4][5] Therefore, a thorough understanding of the metabolic fate of novel scaffolds containing this moiety, such as 5-Chloro-1,3-benzodioxole-4-carbaldehyde, is indispensable for progressing a compound through the development pipeline.
This guide will first establish the foundational principles of xenobiotic metabolism relevant to the 5-Chloro-1,3-benzodioxole-4-carbaldehyde scaffold. We will then present a series of predicted metabolic pathways, grounded in the known metabolism of structurally related compounds. Finally, we will provide a detailed framework for the experimental validation of these predictions, emphasizing the causal logic behind each methodological choice.
The Enzymatic Landscape: Cytochrome P450 and Xenobiotic Metabolism
The metabolism of foreign compounds (xenobiotics) is primarily carried out by a sophisticated enzymatic defense system, with the liver being the principal site of this activity.[6][7] This process is broadly categorized into Phase I and Phase II reactions.[7]
-
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the xenobiotic.[7] This initial step is predominantly catalyzed by the CYP450 enzymes, a diverse group of heme-containing monooxygenases.[6][7]
-
Phase II Reactions: In this phase, the modified compounds are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione.[7] This further increases their water solubility, facilitating their excretion from the body.[7]
The 1,3-benzodioxole ring is a known substrate and, in some cases, an inhibitor of various CYP450 isoforms.[3][4] The metabolism of this ring system is of particular interest due to its potential to form reactive intermediates.[8]
The Role of the Methylenedioxy Bridge
A key metabolic event for benzodioxole compounds is the oxidative cleavage of the methylenedioxy bridge, catalyzed by CYP450 enzymes. This reaction proceeds via the formation of a carbene intermediate, which can then react with water to form a catechol (a dihydroxybenzene derivative). This catechol can then undergo further Phase II conjugation reactions. The formation of this reactive carbene is also the basis for the mechanism-based inhibition of CYP450 enzymes observed with some methylenedioxyphenyl compounds.[5]
Predicted Metabolic Pathways for 5-Chloro-1,3-benzodioxole-4-carbaldehyde
Based on the known metabolism of benzodioxoles and related aromatic aldehydes, we can predict several key metabolic pathways for 5-Chloro-1,3-benzodioxole-4-carbaldehyde.[9][10][11] These predictions serve as the foundational hypotheses for subsequent experimental validation.
The primary sites for metabolic attack on the 5-Chloro-1,3-benzodioxole-4-carbaldehyde scaffold are anticipated to be:
-
The Aldehyde Group: Oxidation to the corresponding carboxylic acid is a highly probable and often rapid metabolic transformation.
-
The Benzodioxole Ring: Oxidative cleavage of the methylenedioxy bridge to form a catechol is a hallmark metabolic pathway for this class of compounds.
-
The Aromatic Ring: Aromatic hydroxylation at positions ortho or para to the existing substituents is a common Phase I metabolic reaction.
These primary metabolic events can be followed by Phase II conjugation reactions.
Predicted Metabolic Transformations
Caption: Predicted Phase I and Phase II metabolic pathways for 5-Chloro-1,3-benzodioxole-4-carbaldehyde.
Quantitative Data Summary
The following table outlines the predicted metabolic transformations and the analytical approaches for their detection.
| Predicted Metabolite ID | Transformation | Predicted Mass Change | Key Diagnostic Fragment Ions (MS/MS) |
| M1 | Oxidation of aldehyde to carboxylic acid | +16 Da | Loss of CO2 (-44 Da) from the carboxylic acid |
| M2 | Cleavage of methylenedioxy bridge to catechol | +2 Da | Characteristic fragmentation of the catechol ring |
| M3 | Aromatic hydroxylation | +16 Da | Neutral loss of H2O (-18 Da) |
| M4 | Combination of M1 and M2 | +18 Da | Combination of M1 and M2 fragmentation patterns |
| M5 | Glucuronidation of a hydroxyl group | +176 Da | Loss of the glucuronic acid moiety (-176 Da) |
| M6 | Sulfation of a hydroxyl group | +80 Da | Loss of SO3 (-80 Da) |
Experimental Validation: A Step-by-Step Approach
The transition from in silico prediction to empirical validation is a cornerstone of robust drug metabolism studies.[12] A tiered experimental approach, beginning with in vitro assays and progressing to more complex systems, provides a comprehensive understanding of a compound's metabolic fate.[1][13]
In Vitro Metabolism Assays
In vitro systems offer a controlled environment to investigate metabolic pathways and identify the enzymes involved.[14][15]
4.1.1 Microsomal Stability Assay
Causality: The primary objective of the microsomal stability assay is to assess the intrinsic clearance of a compound by Phase I enzymes, predominantly CYP450s, which are highly enriched in the microsomal fraction of the liver.[6][16] A high clearance rate in this assay suggests rapid metabolism in vivo.
Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes (or microsomes from other species for cross-species comparisons) on ice.[17]
-
Prepare a stock solution of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a fresh NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[18]
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH-regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the pre-warmed microsome and NADPH-regenerating system mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]
-
-
Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[19]
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t1/2) / (microsomal protein concentration).
-
Experimental Workflow: Microsomal Stability and Metabolite ID
Caption: A generalized workflow for in vitro metabolic stability and metabolite identification studies.
4.1.2 Metabolite Identification
Causality: To confirm the predicted metabolic pathways, it is essential to identify the structures of the metabolites formed.[20] High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its sensitivity and ability to provide structural information through fragmentation analysis.[19][21][22]
Protocol:
-
Sample Analysis:
-
Analyze the supernatants from the microsomal stability assay using a high-resolution LC-MS/MS instrument.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ionization modes to ensure the detection of a wide range of metabolites.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of potential metabolites.
-
-
Data Processing and Identification:
-
Process the raw data using specialized software to detect potential metabolites that are absent in the time-zero samples and increase in abundance over time.
-
Compare the accurate mass measurements of the potential metabolites with the predicted masses of M1-M6.
-
Analyze the MS/MS fragmentation patterns to confirm the proposed structures. For example, the loss of 16 Da from a metabolite would be consistent with the oxidation of the aldehyde to a carboxylic acid, followed by the loss of CO.
-
The presence of characteristic fragment ions can provide strong evidence for the identity of a metabolite.[23]
-
Investigation of Reactive Metabolites
Causality: Given that benzodioxole compounds can form reactive carbene intermediates, it is prudent to investigate the potential for the formation of reactive metabolites.[8] These reactive species can covalently bind to cellular macromolecules, which is a potential mechanism of toxicity.[24] Trapping experiments are designed to capture these unstable intermediates by reacting them with a nucleophilic trapping agent.[25][26]
4.2.1 Glutathione (GSH) Trapping Assay
Protocol:
-
Incubation:
-
Perform a similar incubation as the microsomal stability assay, but with the addition of a high concentration of glutathione (GSH) to the incubation mixture.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of GSH (307.3 Da), with a corresponding loss of H2O (-18 Da).
-
The detection of a GSH adduct provides strong evidence for the formation of a reactive, electrophilic metabolite.[26]
-
Conclusion and Future Directions
The metabolic profiling of novel drug candidates is a non-negotiable aspect of modern drug discovery. For scaffolds such as 5-Chloro-1,3-benzodioxole-4-carbaldehyde, a proactive and hypothesis-driven approach to metabolism studies is essential. The predicted pathways of aldehyde oxidation, dioxole ring opening, and aromatic hydroxylation provide a solid foundation for experimental investigation. The detailed in vitro protocols outlined in this guide, including microsomal stability assays, metabolite identification by LC-MS/MS, and reactive metabolite trapping, offer a robust framework for elucidating the metabolic fate of this and related compounds.
Future work should focus on identifying the specific CYP450 isoforms responsible for the observed metabolic transformations using recombinant human CYP450 enzymes. Furthermore, studies in more complex in vitro systems, such as primary hepatocytes, can provide a more comprehensive picture of both Phase I and Phase II metabolism. Ultimately, a thorough understanding of the metabolism of 5-Chloro-1,3-benzodioxole-4-carbaldehyde will be critical for the successful development of safe and effective therapeutics derived from this promising scaffold.
References
- Di, L., & Kerns, E. H. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug-Like Properties: Concepts, Structure Design and Methods (pp. 499-516). Academic Press.
- Djoumbou-Feunang, Y., et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification.
- Ellis, L. B. M., et al. (2008). The University of Minnesota Biocatalysis/Biodegradation Database: the first decade.
- Gasteiger, E., et al. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic Acids Research, 31(13), 3784–3788.
- Gao, J., et al. (2010). A computational pipeline for the prioritization of putative metabolite identifications in LC-MS/MS experiments. Analytical Chemistry, 82(19), 8347–8355.
- Hamdalla, M. A., et al. (2015). TrackSM: A Cheminformatics Tool to Associate a Chemical Compound to a Known Metabolic Pathway Based on Molecular Structure Matching Techniques.
- Hodgson, E., & Philpot, R. M. (1974). Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals. Drug Metabolism Reviews, 3(2), 231-301.
- Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27-30.
- Karp, P. D., et al. (2000). The EcoCyc and MetaCyc databases. Nucleic Acids Research, 28(1), 56–59.
- Ketkar, N. (2017). Introduction to PyTorch. In Deep Learning with Python (pp. 195-215). Apress, Berkeley, CA.
- Kingma, D. P., & Ba, J. (2014).
- Kuwahara, H., et al. (2016). MRE: a web tool to suggest plausible enzymatic reactions for metabolomics analysis.
-
Landrum, G. (2006). RDKit: Open-source cheminformatics. [Link]
- Macchiarulo, A., et al. (2009). A new player in the prediction of metabolic pathways: random forest classifiers.
- Marchant, C. A., et al. (2008). In silico tools for sharing data and knowledge on toxicity and metabolism: Derek for Windows, Meteor, and Vitic. Toxicology mechanisms and methods, 18(2-3), 177–187.
- Mekenyan, O., et al. (2004). A new approach for generating metabolic pathways. SAR and QSAR in Environmental Research, 15(3), 201–216.
- Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current drug metabolism, 1(1), 47–63.
- Pedregosa, F., et al. (2011). Scikit-learn: Machine learning in Python. the Journal of machine Learning research, 12, 2825-2830.
-
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
-
Segall, M. D., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]
- Ueng, Y. F., et al. (2004). Identification of the main human cytochrome P450 enzymes involved in safrole 1'-hydroxylation. Chemical research in toxicology, 17(8), 1101–1107.
- Ueng, Y. F., et al. (2005). Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole. Food and Chemical Toxicology, 43(5), 749-757.
- Vertex AI Search. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
- Vertex AI Search. (n.d.). FindPath: a Matlab solution for in silico design of synthetic metabolic pathways | Bioinformatics | Oxford Academic.
- Vertex AI Search. (n.d.). Microsomal Stability Assay Protocol | AxisPharm.
- Vertex AI Search. (n.d.). Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed.
- Vertex AI Search. (n.d.). Drug Metabolism Assays - BioIVT.
- Vertex AI Search. (n.d.). Metabolic Stability Assays - Merck Millipore.
- Vertex AI Search. (n.d.). Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
- Vertex AI Search. (n.d.). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - MDPI.
- Vertex AI Search. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp.
- Vertex AI Search. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Vertex AI Search. (n.d.). Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation - PubMed.
- Vertex AI Search. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Vertex AI Search. (n.d.). How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse.
- Vertex AI Search. (n.d.). Services for in vitro Metabolism research - Admescope.
- Vertex AI Search. (n.d.). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC.
- Vertex AI Search. (n.d.). Experimental validation of metabolic pathway modeling - PubMed.
- Vertex AI Search. (n.d.). Managing the challenge of chemically reactive metabolites in drug development - UW School of Pharmacy.
- Vertex AI Search. (n.d.). Microsomal metabolism of the 1,3-benzodioxole ring and its possible significance in synergistic action - ACS Publications.
- Vertex AI Search. (n.d.). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach.
- Vertex AI Search. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC.
- Vertex AI Search. (n.d.). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry | Analytical Chemistry - ACS Publications.
- Vertex AI Search. (n.d.). In Vitro Metabolism Studies - Creative Biolabs.
- Vertex AI Search. (n.d.). Metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration - PubMed.
- Vertex AI Search. (n.d.). Xenobiotic metabolism - Wikipedia.
- Vertex AI Search. (n.d.). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC.
- Vertex AI Search. (n.d.). A deep learning architecture for metabolic pathway prediction - Oxford Academic.
- Vertex AI Search. (n.d.). Fluorinated Benzodioxoles - Enamine.
- Vertex AI Search. (n.d.). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives.
- Vertex AI Search. (n.d.). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC.
- Vertex AI Search. (n.d.). Genome-scale metabolic modelling reveals key... - Jean-Christophe Lachance - SysMod - ISMB 2020 - YouTube.
- Vertex AI Search. (n.d.). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC.
- Vertex AI Search. (n.d.). Predicting pathways for old and new metabolites through clustering - PMC - PubMed Central.
Sources
- 1. labcorp.com [labcorp.com]
- 2. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 3. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mttlab.eu [mttlab.eu]
- 7. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 12. Experimental validation of metabolic pathway modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. admescope.com [admescope.com]
- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 23. Prioritization of putative metabolite identifications in LC-MS/MS experiments using a computational pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes: 5-Chloro-1,3-benzodioxole-4-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Functionalized Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, planar structure and specific electronic properties make it an excellent pharmacophore for interacting with various biological targets. The strategic introduction of functional groups onto this core structure provides chemists with powerful tools for drug discovery and development. A series of 1,3-benzodioxoles has been synthesized and evaluated for in vitro antitumor activity, underscoring the therapeutic potential of this chemical class.[1]
This guide focuses on a particularly valuable derivative: 5-Chloro-1,3-benzodioxole-4-carbaldehyde . The presence of three distinct functional elements—the benzodioxole ring, a strategically placed chlorine atom, and a reactive aldehyde group—makes this compound a high-potential starting material. The aldehyde serves as a versatile chemical handle for a wide array of synthetic transformations, while the chlorine atom can modulate the electronic properties of the ring and provide an additional vector for molecular interaction or further functionalization.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this intermediate's properties, safety protocols, and, most importantly, its practical application in the synthesis of advanced pharmaceutical building blocks, with a focus on the rationale behind key experimental choices.
Physicochemical Properties & Specifications
A clear understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-1,3-benzodioxole-4-carbaldehyde | [2] |
| Synonym | 5-Chloro-1,3-benzodioxole-4-carboxaldehyde | [3][4] |
| CAS Number | 249636-63-3 | [2][3][4] |
| Molecular Formula | C₈H₅ClO₃ | [2][3][4] |
| Molecular Weight | 184.58 g/mol | [2][4] |
| Appearance | Solid (based on commercial supply) | [2][3][4] |
| Purity | Typically ≥95-98% | [2][4] |
| Storage Conditions | 2-8°C, store under an inert atmosphere (e.g., Nitrogen) | [2][4] |
Critical Safety & Handling Protocols
While specific toxicological data for 5-Chloro-1,3-benzodioxole-4-carbaldehyde is not extensively published, the known hazards of its structural analog, 5-Chloro-1,3-benzodioxole (CAS 7228-38-8), mandate rigorous safety precautions. This precursor is known to cause skin, eye, and respiratory irritation.[5][6][7] The aldehyde functionality can also act as a sensitizer.
GHS Hazard Statements (Inferred from Analog):
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Mandatory Handling Procedures:
-
Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles compliant with EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.[5]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Body Protection : Wear a flame-retardant lab coat.
-
-
Storage & Handling : Store the compound in a tightly sealed container under an inert atmosphere as recommended.[2] Keep away from heat, sparks, and open flames.[5][7]
-
Disposal : Dispose of waste material at an approved hazardous waste disposal plant.[5][7]
Core Application Protocol: Reductive Amination for Kinase Inhibitor Scaffolds
One of the most powerful applications of this intermediate is in the synthesis of N-aryl amines, which are cornerstone structures in many kinase inhibitors. The aldehyde group provides a direct entry point to this functionality via reductive amination. A notable example is the synthesis of Saracatinib (AZD0530), a potent, dual-specific c-Src/Abl kinase inhibitor, which incorporates the N-(5-chloro-1,3-benzodioxol-4-yl) moiety.[8] This protocol outlines a general procedure for this key transformation.
Causality & Rationale: The reaction proceeds in two stages: (1) the formation of a Schiff base (imine) between the aldehyde and a primary amine, and (2) the selective reduction of the imine C=N bond to an amine C-N bond. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation. Unlike stronger hydrides like NaBH₄, NaBH(OAc)₃ is mild enough that it does not readily reduce the starting aldehyde, allowing for a convenient one-pot procedure. Its steric bulk also favors the reduction of the protonated iminium ion, which forms in situ, driving the reaction to completion.
Experimental Protocol:
-
Objective : To synthesize an N-aryl secondary amine from 5-Chloro-1,3-benzodioxole-4-carbaldehyde and a representative primary amine (e.g., 4-methoxyaniline).
-
Materials :
-
5-Chloro-1,3-benzodioxole-4-carbaldehyde (1.0 eq)
-
4-Methoxyaniline (1.05 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Acetic acid (catalyst, optional)
-
-
Procedure :
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-1,3-benzodioxole-4-carbaldehyde (1.0 eq) and 4-methoxyaniline (1.05 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).
-
Stir the solution at room temperature for 30 minutes to facilitate pre-formation of the imine. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: Mild gas evolution may occur.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.
-
Expanding Synthetic Utility: A Hub for Diverse Scaffolds
The aldehyde functionality is a gateway to a vast landscape of chemical structures. Beyond reductive amination, 5-Chloro-1,3-benzodioxole-4-carbaldehyde can be employed in several other cornerstone organic reactions.
-
Wittig Reaction : For the synthesis of substituted alkenes, which are valuable in creating linkers or other pharmacophoric elements. This transformation was used to generate a methoxyvinyl group in the synthesis of novel indole-based EGFR inhibitors.[9]
-
Oxidation : Mild oxidation (e.g., using Pinnick oxidation conditions with NaClO₂) provides access to the corresponding 5-chloro-1,3-benzodioxole-4-carboxylic acid .[10] This carboxylic acid is an essential building block for creating amides and esters, further expanding the diversity of accessible drug-like molecules.
-
Grignard/Organolithium Addition : Reaction with organometallic reagents yields secondary alcohols, which can serve as chiral centers or points for further functionalization.
Conclusion
5-Chloro-1,3-benzodioxole-4-carbaldehyde is more than a simple chemical; it is a strategic intermediate that provides access to a rich portfolio of complex molecular architectures. Its trifunctional nature allows for sequential, controlled modifications, making it an invaluable asset in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The protocols and insights provided herein are intended to empower researchers to leverage the full synthetic potential of this versatile building block.
References
-
PubChem. (n.d.). 5-Chloro-1,3-benzodioxole. National Center for Biotechnology Information. [Link]
-
AOBChem. (n.d.). 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. Retrieved from AOBChem. [Link]
-
PubChemLite. (n.d.). 5-chloro-1,3-benzodioxole-4-carboxylic acid (C8H5ClO4). Retrieved from PubChemLite. [Link]
-
El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from Master Organic Chemistry. [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(15), 1969-1972. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cas 249636-63-3|| where to buy 5-Chloro-1,3-benzodioxole-4-carboxaldehyde [english.chemenu.com]
- 3. aobchem.com [aobchem.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 5-chloro-1,3-benzodioxole-4-carboxylic acid (C8H5ClO4) [pubchemlite.lcsb.uni.lu]
Knoevenagel Condensation of Benzodioxole Aldehydes: A Comprehensive Guide to Reaction Conditions and Protocols
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficiency in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[3][4] For researchers in medicinal chemistry and materials science, mastering this reaction with heterocyclic aldehydes, such as those containing the benzodioxole (or methylenedioxyphenyl) moiety, is of paramount importance. Derivatives of 1,3-benzodioxole are scaffolds in numerous natural products and pharmacologically active molecules, making the Knoevenagel condensation a critical tool for their synthesis and modification.
This guide provides an in-depth exploration of the reaction conditions tailored for benzodioxole aldehydes, such as piperonal (3,4-methylenedioxybenzaldehyde). We will delve into the mechanistic nuances, compare catalytic systems, and offer detailed, field-tested protocols for practical application in a research and development setting.
Mechanistic Considerations for Benzodioxole Aldehydes
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion (generated from the active methylene compound by a base) to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.[4][5][6]
There are two primary mechanistic pathways depending on the catalyst used:
-
Enolate Pathway: A base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzodioxole aldehyde. Subsequent protonation and elimination of water yield the condensed product.[6]
-
Iminium Pathway: When a primary or secondary amine (like piperidine) is used as the catalyst, it can first react with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, enhancing its reactivity towards the enolate of the active methylene compound. The reaction proceeds through a Mannich-type addition, followed by elimination to regenerate the amine catalyst and form the final product.[6][7]
The electron-donating nature of the 1,3-benzodioxole ring system can influence the reactivity of the aldehyde's carbonyl group. While this effect is generally modest, it underscores the importance of selecting an appropriate catalytic system to ensure efficient conversion.
Figure 1: Generalized mechanistic pathways for the Knoevenagel condensation.
Optimizing Reaction Conditions: A Comparative Analysis
The success of a Knoevenagel condensation hinges on the judicious selection of catalyst, solvent, and temperature. For benzodioxole aldehydes, several systems have proven effective.
Catalyst Selection
The choice of catalyst directly impacts reaction rate, yield, and purity of the product. Catalysts can be broadly categorized as homogeneous or heterogeneous.
-
Homogeneous Catalysts: These are soluble in the reaction medium.
-
Amine Bases: Piperidine, pyridine, and triethylamine are classic, highly effective catalysts.[8] Piperidine is particularly common and often used in catalytic amounts.[1][6] For reactions involving malonic acid, pyridine can serve as both the catalyst and the solvent, facilitating a subsequent decarboxylation in what is known as the Doebner modification.[9][10]
-
Ionic Liquids (ILs): Imidazolium-based ionic liquids can act as both the catalyst and the solvent, offering a greener alternative with potential for catalyst recycling.[11][12] They can promote the reaction under mild conditions.[12]
-
-
Heterogeneous Catalysts: These are solid-phase catalysts that are not soluble in the reaction medium, simplifying product purification and catalyst reuse.
-
Metal Oxides and Hydrotalcites: Materials like calcined hydrotalcites and binary metal oxides have demonstrated high catalytic activity, often in environmentally benign solvents like water.[11][13]
-
Functionalized Silica and Zeolites: Solid supports functionalized with basic groups can serve as efficient and recyclable catalysts.[12]
-
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Amine | Piperidine, Pyridine | Room Temp to Reflux | High efficiency, fast reaction times.[1] | Difficult to remove from the product, potential for side reactions. |
| Ionic Liquids | [bmim]BF4, [MeOEtMIM]+[CF3COO]¯ | Room Temp to 80°C | Green solvent, recyclable catalyst, mild conditions.[11][12] | Higher cost, potential viscosity issues. |
| Heterogeneous Basic | Hydrotalcites, Metal Oxides | Room Temp to 60°C | Easy separation, recyclable, environmentally friendly.[1][13] | May require longer reaction times or higher temperatures. |
Table 1: Comparison of common catalyst systems for the Knoevenagel condensation.
Solvent Effects
The choice of solvent can significantly influence reaction kinetics.
-
Protic Solvents: Ethanol is a common and effective solvent, particularly for amine-catalyzed reactions, as it readily dissolves the reactants.[1]
-
Aprotic Polar Solvents: Solvents like DMF and acetonitrile can accelerate the reaction, with some studies showing superior performance to more traditional solvents like toluene.[13]
-
Solvent-Free Conditions: In some cases, particularly with solid catalysts or ionic liquids, the reaction can be run neat, which is a highly attractive green chemistry approach.[14]
Generally, aprotic polar solvents tend to favor both the initial aldol addition and the subsequent dehydration step.[13]
Experimental Protocols
The following protocols are designed as a starting point for the Knoevenagel condensation of piperonal with common active methylene compounds. Researchers should monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Protocol 1: Classic Homogeneous Catalysis with Piperidine
This protocol describes a standard and highly reliable method for the condensation of piperonal with malononitrile.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde) (1 mmol, 150.13 g/mol )
-
Malononitrile (1 mmol, 66.06 g/mol )
-
Piperidine (catalytic amount, ~10 mol%)
-
Ethanol (5-10 mL)
-
25 mL Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add piperonal (1 mmol, 150 mg) and malononitrile (1 mmol, 66 mg).
-
Add 5 mL of ethanol to dissolve the reactants.
-
While stirring, add a catalytic amount of piperidine (approximately 10 µL) to the solution.
-
Stir the reaction mixture at room temperature. The product often begins to precipitate out of the solution within minutes to an hour.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion, if the product has precipitated, collect it by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from ethanol.
Figure 2: Workflow for classical Knoevenagel condensation.
Protocol 2: Doebner Modification for Cinnamic Acid Derivatives
This protocol is adapted for the synthesis of 3,4-methylenedioxycinnamic acid from piperonal and malonic acid, involving a subsequent decarboxylation.
Materials:
-
Piperonal (1 mmol, 150.13 g/mol )
-
Malonic acid (1.2 mmol, 104.06 g/mol )
-
Pyridine (5 mL)
-
Piperidine (catalytic amount, ~5 mol%)
-
50 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Hydrochloric acid (2 M solution)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperonal (1 mmol, 150 mg) in 5 mL of pyridine.
-
Add malonic acid (1.2 mmol, 125 mg) to the solution.
-
Add a catalytic amount of piperidine (~5 µL).
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours.
-
Monitor the reaction for the consumption of starting material by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and 2 M hydrochloric acid to precipitate the product.
-
Stir the acidic mixture until precipitation is complete.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Troubleshooting and Key Considerations
-
Reaction Monitoring: Always monitor the reaction by TLC to avoid prolonged reaction times which can lead to side product formation.
-
Water Removal: As water is a byproduct of the condensation, for less reactive substrates or equilibrium-limited reactions, removing water via a Dean-Stark apparatus or the addition of molecular sieves can drive the reaction to completion.[3]
-
Purity of Aldehyde: Ensure the benzodioxole aldehyde is pure, as corresponding acid impurities (from air oxidation) can interfere with basic catalysts.
-
Active Methylene Compound: The reaction is most efficient with highly active methylene compounds where the two activating groups (Z, Z') are strongly electron-withdrawing (e.g., -CN, -COOR, -COR).[3][9]
Conclusion
The Knoevenagel condensation is a robust and versatile method for the synthesis of α,β-unsaturated compounds from benzodioxole aldehydes. By carefully selecting the catalyst and solvent system, researchers can achieve high yields under a variety of conditions, from classic homogeneous catalysis to modern, greener heterogeneous approaches. The protocols provided herein serve as a validated starting point for the synthesis of these valuable chemical intermediates, enabling further discovery in drug development and materials science.
References
- Soliman, A. I. A., Bacchus, A., Zare, R., Sutradhar, S., & Fatehi, P. (2022). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. PubMed.
- BenchChem. (2025).
- Various Authors. (2023). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate.
- Cambridge University Press. (n.d.).
- Various Authors. (n.d.). The Knoevenagel condensation between substituted benzaldehydes.
- Alfa Chemistry. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- J&K Scientific LLC. (2021).
- Various Authors. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.
- Various Authors. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry.
- Organic Reactions. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Al-Ostath, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH.
- The Chemist's Cookbook. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- Merck Millipore. (n.d.).
- Orient J Chem. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org.
- Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
- Organic Chemistry. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Functionalization of the Formyl Group in 5-Chloro-1,3-benzodioxole-4-carbaldehyde
Abstract & Molecule Profile[1]
5-Chloro-1,3-benzodioxole-4-carbaldehyde (CAS: 249636-63-3) is a highly specialized "privileged scaffold" intermediate. It serves as a critical building block in the synthesis of kinase inhibitors (e.g., Src/Abl dual inhibitors) and novel antibacterial agents.
The molecule presents a unique synthetic challenge: a "Steric & Electronic Vice."
-
Steric Constraint: The formyl group at C4 is flanked by the dioxole oxygen (C3) and the chlorine atom (C5). This ortho-substitution pattern creates significant steric hindrance, impeding nucleophilic attack.
-
Electronic Conflict: The benzodioxole ring is electron-rich (donating), while the chlorine is inductively electron-withdrawing. This reduces the electrophilicity of the carbonyl carbon compared to simple benzaldehydes, requiring tailored activation protocols.
This guide provides optimized protocols to functionalize the C4-formyl group while preserving the integrity of the acid-sensitive dioxole ring and the labile C-Cl bond.
Reaction Landscape & Decision Matrix
The following diagram illustrates the primary functionalization pathways available for this substrate, highlighted by the specific reagents required to overcome its steric limitations.
Figure 1: Strategic functionalization pathways. Note the specific selection of reagents (e.g., Ti(OiPr)4) to address steric hindrance.
Protocol A: Oxidative Transformation (Pinnick Oxidation)
Objective: Conversion of the aldehyde to the carboxylic acid without chlorinating the electron-rich aromatic ring.
Scientific Rationale
Standard oxidants like KMnO₄ or Jones Reagent are too harsh and may cleave the dioxole ring. Ag₂O is mild but expensive. The Pinnick Oxidation (NaClO₂/NaH₂PO₄) is the gold standard here.
-
Critical Mechanism: The reaction generates HOCl as a byproduct.[1] In electron-rich systems like benzodioxoles, HOCl acts as a chlorinating agent, leading to unwanted dichlorinated byproducts.
-
Solution: A scavenger, 2-methyl-2-butene , is mandatory to trap HOCl immediately upon formation.
Step-by-Step Protocol
Reagents:
-
Substrate: 1.0 equiv (184.6 mg, 1.0 mmol)
-
Sodium Chlorite (NaClO₂): 3.0 equiv (technical grade, 80%)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): 2.0 equiv (buffered to pH 3.5)
-
2-Methyl-2-butene (Scavenger): 10.0 equiv
-
Solvent: t-Butanol / Water (3:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in 12 mL of t-BuOH. Add 4 mL of water.
-
Scavenger Addition: Add 2-methyl-2-butene (1.0 mL, ~10 mmol). Note: This reagent is volatile; keep the flask cold if ambient temp is >25°C.
-
Buffer Preparation: Dissolve NaH₂PO₄ and NaClO₂ in 5 mL of water in a separate beaker.
-
Controlled Addition: Add the oxidant solution dropwise to the aldehyde mixture over 15 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.
-
Checkpoint: The yellow color of ClO₂ should dissipate. If the solution turns bright yellow/green, the scavenger is depleted.
-
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.[2]
-
Purification: The crude acid is usually pure enough. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Sterically Demanding Reductive Amination
Objective: Installation of an amine handle.
Scientific Rationale
Direct reductive amination (mixing aldehyde, amine, and reductant simultaneously) often fails with 5-chloro-1,3-benzodioxole-4-carbaldehyde. The ortho-Cl substituent sterically blocks the amine's approach, slowing imine formation. If the reductant (e.g., NaBH(OAc)₃) is present before the imine forms, it will preferentially reduce the aldehyde to the alcohol (dead end).
-
Solution: Use a Stepwise Protocol with Titanium(IV) Isopropoxide . Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Workflow Diagram
Figure 2: Stepwise reductive amination utilizing Titanium(IV) isopropoxide to overcome steric hindrance.
Step-by-Step Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Amine (Primary or Secondary): 1.2 equiv
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): 1.5 equiv
-
Sodium Borohydride (NaBH₄): 2.0 equiv
-
Solvent: Dry THF (Step 1), Absolute Ethanol (Step 2)
Procedure:
-
Activation: Under Nitrogen, mix the aldehyde (1.0 mmol) and amine (1.2 mmol) in dry THF (2 mL).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 mmol) dropwise. The solution may warm slightly.
-
Imine Formation: Stir at RT for 12–18 hours.
-
Validation: Take a small aliquot, dilute in CDCl₃. Check 1H NMR. The aldehyde proton (~10.2 ppm) must be gone. If not, heat to 40°C for 2 hours.
-
-
Reduction: Dilute the mixture with absolute Ethanol (5 mL). Caution: Exothermic.
-
Hydride Addition: Add NaBH₄ (2.0 mmol) in portions. Stir for 2 hours.
-
Hydrolysis: Add water (2 mL) to quench. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.
-
Isolation: Concentrate filtrate and purify via column chromatography (DCM/MeOH).
Protocol C: Carbon-Carbon Bond Formation (Wittig/HWE)
Objective: Chain extension to styrenyl derivatives.
Scientific Rationale
The 5-Cl group poses a risk of benzyne formation if strong bases (like n-BuLi) are used to generate the ylide. Furthermore, the ortho-substitution pattern favors Z-alkenes in standard Wittig reactions due to steric approach control.
-
Recommendation: Use the Horner-Wadsworth-Emmons (HWE) reaction for E-selectivity, or use mild bases (KOtBu or NaH) for standard Wittig. Avoid Lithium bases.
Protocol (HWE Reaction):
-
Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion) in dry THF at 0°C. Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir 30 min until clear.
-
Addition: Add 5-Chloro-1,3-benzodioxole-4-carbaldehyde (1.0 equiv) in THF dropwise.
-
Reaction: Allow to warm to RT. The electron-withdrawing Cl actually aids the reaction rate compared to unsubstituted benzodioxole.
-
Workup: Quench with Sat. NH₄Cl. Extract with ether.
Troubleshooting & Critical Parameters
| Parameter | Issue | Solution |
| Acid Sensitivity | The 1,3-dioxole ring cleaves to catechol in strong Lewis acids (BBr₃, AlCl₃). | Use mild Lewis acids (Ti(OiPr)₄) or Brønsted acids (AcOH). Avoid heating >100°C in acidic media. |
| Ortho-Effect | Reaction stalls at 50% conversion during amination. | The imine is unstable or slow to form. Switch to the Ti(OiPr)₄ protocol (Protocol B) rather than catalytic acid.[3][4] |
| Chlorination | Product contains an extra Cl atom (M+34 peak) after oxidation. | Scavenger (2-methyl-2-butene) was insufficient or omitted during Pinnick oxidation. |
| Benzyne Formation | Loss of Cl and ring substitution during Wittig. | Avoid n-BuLi or LDA. Use Potassium tert-butoxide (KOtBu) or NaH. |
References
-
Pinnick Oxidation Mechanism & Scavengers
- Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888.
-
Source:
-
Titanium-Mediated Reductive Amination
-
Ortho-Halo Effects in Wittig Reactions
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
-
Source:
-
Compound Data (5-Chloro-1,3-benzodioxole-4-carbaldehyde)
- PubChem CID: 11235386.
-
Source:
Sources
Troubleshooting & Optimization
Improving reaction yields for 5-Chloro-1,3-benzodioxole-4-carbaldehyde synthesis
This guide outlines a technical support framework for optimizing the synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde (CAS: 249636-63-3). It addresses the specific challenges of regioselectivity and stability associated with functionalizing the 1,3-benzodioxole core.
Executive Summary & Mechanistic Insight[1]
The synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde requires precise control over Directed Ortho Metalation (DoM) . The target molecule possesses a "1,2,3-substitution" pattern where the formyl group must be installed at the C4 position—sandwiched between the bridgehead oxygen (O3) and the chlorine atom (C5).
The Challenge: Competing Lithiation Sites
The yield of this reaction is often compromised by three competing pathways driven by the acidity of the C2 protons and the steric crowding at C4.
-
Pathway A (Target): C4-Lithiation. This is thermodynamically and kinetically favored by the Cooperative Directing Effect of the Oxygen (O3) and Chlorine (Cl5). Both groups direct metalation to the position between them.
-
Pathway B (Major Side Reaction): C2-Lithiation. The protons at C2 (between the two oxygens) are the most acidic (
). Lithiation here is rapid but leads to ring opening (elimination to form a phenoxide-carbene species) if the temperature exceeds -70°C. -
Pathway C (Minor Side Reaction): C6-Lithiation. The C6 position is less sterically hindered but lacks the cooperative activation of the C4 position.
The Solution: To maximize yield, you must kinetically favor C4 lithiation while suppressing C2 deprotonation through rigorous temperature control and the use of ligand-modified bases (e.g., n-BuLi/TMEDA).
Interactive Troubleshooting Guide (FAQ)
Q1: I am observing significant starting material recovery and low conversion. Why?
Diagnosis: This usually indicates "Base Kill" by moisture or insufficient deprotonation power due to aggregation. Root Cause:
-
Moisture: DoM reactions are intolerant to water (>50 ppm).
-
Aggregation: n-BuLi exists as hexamers in hexane. Without a de-aggregating agent, it is too bulky to access the crowded C4 position effectively. Corrective Action:
-
Add TMEDA: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.05 - 1.1 equiv relative to n-BuLi). This breaks n-BuLi aggregates into reactive monomers/dimers and coordinates with the Lithium, enhancing the "Complex Induced Proximity Effect" (CIPE) required to direct the base to the oxygen.
-
Titrate Base: Always titrate your organolithium reagent (e.g., using diphenylacetic acid) before use. Commercial n-BuLi concentration degrades over time.
Q2: My crude NMR shows a complex mixture and ring-opened byproducts.
Diagnosis: C2-Lithiation leading to decomposition. Root Cause: The reaction temperature drifted above -70°C. The C2-lithio species is unstable and undergoes fragmentation (elimination) to form reactive intermediates that polymerize or ring-open. Corrective Action:
-
Cryogenic Rigor: Maintain the internal reaction temperature strictly between -78°C and -75°C during the addition of the base.
-
Addition Rate: Slow down the addition of n-BuLi. A fast exotherm can create localized "hot spots" where C2-lithiation/decomposition occurs.
Q3: I am getting the C6-formyl isomer (6-chloro-1,3-benzodioxole-5-carbaldehyde) instead of the C4 isomer.
Diagnosis: Steric hindrance is blocking the C4 site. Root Cause: While C4 is electronically activated, it is sterically crowded. If the base is too bulky (e.g., LDA in some solvents) or if coordination to the oxygen is weak, metalation will occur at the more accessible C6 position. Corrective Action:
-
Switch Base/Solvent: Use n-BuLi/TMEDA in THF. The TMEDA coordinates the Li cation to the bridgehead oxygen, forcing the alkyl group into the C4 "pocket" via the CIPE mechanism.
-
Avoid LDA: Lithium Diisopropylamide (LDA) is often too bulky to access the C4 position efficiently compared to the smaller n-butyl anion.
Optimized Experimental Protocol
Reaction: Directed Ortho Metalation (DoM) of 5-Chloro-1,3-benzodioxole followed by Formylation.
Materials Table
| Reagent | Equiv. | Role | Critical Specification |
| 5-Chloro-1,3-benzodioxole | 1.0 | Substrate | Purity >98%; Dry |
| n-Butyllithium | 1.2 | Base | 2.5M in Hexanes (Titrated) |
| TMEDA | 1.25 | Ligand | Distilled over CaH₂ |
| DMF | 1.5 | Electrophile | Anhydrous (<50 ppm H₂O) |
| THF | Solvent | Solvent | Anhydrous; Oxygen-free |
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a digital internal thermometer. Flush with N₂ for 15 mins.
-
Solvation: Charge the flask with 5-Chloro-1,3-benzodioxole (1.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate).
-
Ligand Addition: Add TMEDA (1.25 equiv) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity.
-
Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Wait until the internal thermometer stabilizes.
-
Metalation (The Critical Step):
-
Add n-BuLi (1.2 equiv) dropwise via a syringe pump or pressure-equalizing dropping funnel.
-
Rate Limit: Adjust rate so the internal temperature never rises above -72°C .
-
Observation: The solution may turn a yellow/orange color, indicating the formation of the lithio-species.
-
Aging: Stir at -78°C for 1.0 to 1.5 hours . (Do not over-stir; C2 rearrangement can occur over long periods).
-
-
Formylation:
-
Add anhydrous DMF (1.5 equiv) dropwise at -78°C.
-
Stir at -78°C for 30 minutes.
-
-
Warming & Quench:
-
Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench with saturated aqueous NH₄Cl solution.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, typically 5-10% EtOAc in Hexanes).
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the competing pathways and the role of TMEDA in securing the desired C4-pathway.
Caption: Pathway analysis showing how TMEDA and temperature control favor the C4-lithiation (Green Path) over the destructive C2-lithiation (Red Path) or sterically favored C6-lithiation (Yellow Path).
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
- Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1–360.
-
ChemicalBook. (n.d.). "5-Chloro-1,3-benzodioxole Synthesis and Properties." (Verifies starting material availability and chlorination yield). Link
-
PubChem. (2025). "5-Chloro-1,3-benzodioxole-4-carboxaldehyde (CAS 249636-63-3)." National Library of Medicine. (Verifies target structure and existence). Link
-
Baran Lab. (n.d.). "Directed Metalation: A Survival Guide." (Practical guide on base selection and TMEDA usage). Link
Solving solubility issues of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in polar solvents
Technical Support Center: Solubility Solutions for Advanced Research Chemicals
Introduction: Addressing the Solubility Challenge of 5-Chloro-1,3-benzodioxole-4-carbaldehyde
Researchers utilizing 5-Chloro-1,3-benzodioxole-4-carbaldehyde as a key intermediate in drug discovery and organic synthesis frequently encounter a significant hurdle: its poor solubility in aqueous and polar solvent systems. This guide provides a structured, science-backed approach to systematically overcome this challenge. The inherent physicochemical properties of this compound—a chlorinated aromatic aldehyde—dictate its lipophilic nature, making dissolution in polar media non-trivial.
This document moves beyond simple solvent suggestions to offer a comprehensive troubleshooting framework. We will explore the causality behind solubility limitations and provide validated protocols for enhancement techniques, empowering you to achieve stable, homogenous solutions essential for reproducible experimental outcomes.
Section 1: Understanding the Core Problem - Physicochemical Profile
The solubility behavior of a compound is intrinsically linked to its molecular structure. 5-Chloro-1,3-benzodioxole-4-carbaldehyde's limited affinity for polar solvents stems from a combination of factors detailed below. The predicted LogP (a measure of lipophilicity) of ~1.88 indicates a preference for non-polar environments.[1] While the aldehyde and dioxole groups can participate in some polar interactions, the larger, non-polar chlorinated aromatic scaffold dominates its behavior, making it poorly soluble in water.[2][3]
| Physicochemical Property | Value | Source | Implication for Solubility |
| CAS Number | 249636-63-3 | [1][4] | Unique identifier for this specific chemical entity. |
| Molecular Formula | C₈H₅ClO₃ | [1] | Indicates the elemental composition. |
| Molecular Weight | 184.58 g/mol | [1] | A relatively small molecule, but structure is key. |
| Predicted LogP | 1.88 | [1] | Positive value indicates hydrophobicity and likely low water solubility. |
| Hydrogen Bond Acceptors | 3 | [1] | The oxygen atoms can accept hydrogen bonds from protic solvents. |
| Hydrogen Bond Donors | 0 | [1] | Lacks donor groups (like -OH or -NH), limiting hydrogen bonding with itself. |
Section 2: Frequently Asked Questions (FAQs) - Your First Line of Support
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
FAQ 1: I am trying to dissolve 5-Chloro-1,3-benzodioxole-4-carbaldehyde directly in my aqueous buffer for an assay, but it's not working. What is the most straightforward first step?
Your initial and most effective approach is to employ a co-solvent .[5] This involves first dissolving the compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be carefully diluted into your aqueous buffer.
-
Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for a lipophilic compound to dissolve.[6] Solvents like Dimethyl Sulfoxide (DMSO) or Ethanol disrupt the strong hydrogen-bonding network of water, creating "pockets" where the compound can be accommodated.[6][]
-
Recommended Starting Co-solvents:
-
DMSO (Dimethyl Sulfoxide): Excellent solubilizing power for many organic compounds.
-
Ethanol (EtOH): A less aggressive and often more biocompatible option than DMSO.
-
PEG 400 (Polyethylene Glycol 400): Useful for in-vivo applications due to its low toxicity.
-
See Workflow 1 for a detailed protocol on co-solvent screening.
FAQ 2: Can I use pH adjustment to increase the solubility of this compound?
This is generally not an effective strategy for this specific molecule.
-
Causality: pH adjustment is a powerful technique for compounds that can be ionized (protonated or deprotonated) to form a more soluble salt.[8] This typically applies to molecules with acidic functional groups (like carboxylic acids) or basic groups (like amines). 5-Chloro-1,3-benzodioxole-4-carbaldehyde is a neutral molecule with no readily ionizable protons. Its aldehyde group is non-ionizable under typical aqueous conditions.[][8] Attempting to dissolve it in highly acidic or basic solutions is more likely to cause chemical degradation (e.g., Cannizzaro reaction in strong base) than to improve solubility.
FAQ 3: My compound dissolves in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous buffer. How can I fix this?
This is a common problem indicating that you have exceeded the compound's thermodynamic solubility limit in the final mixed-solvent system. While a high concentration of co-solvent can force it into solution, the system becomes unstable upon dilution.
-
Solutions:
-
Reduce Stock Concentration: Prepare a more dilute stock solution in your co-solvent before adding it to the buffer.
-
Increase Final Co-solvent Percentage: Ensure the final concentration of the organic co-solvent in your aqueous medium is high enough to maintain solubility. Be mindful that high co-solvent concentrations (e.g., >1-5% DMSO) can affect biological assays.
-
Use a Solubility Enhancer: For formulations requiring high aqueous concentrations with minimal co-solvent, a complexation agent like a cyclodextrin is the superior choice.[9]
-
FAQ 4: I need a highly soluble, primarily aqueous formulation. How do cyclodextrins work, and which one should I try?
Cyclodextrins are highly effective solubilizing agents for poorly soluble molecules and are a cornerstone of pharmaceutical formulation.[9][10]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[11] Your lipophilic compound, 5-Chloro-1,3-benzodioxole-4-carbaldehyde, can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[12] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound.[9][12]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point. It has high aqueous solubility itself and a cavity size well-suited for many aromatic compounds.[11]
See Workflow 2 for a protocol on using cyclodextrins.
Section 3: Troubleshooting Workflows & Experimental Protocols
Follow these systematic workflows to identify the optimal solubilization strategy for your specific application.
Workflow 1: Systematic Co-Solvent Screening
This protocol allows you to quickly determine the most effective co-solvent and the required concentration to achieve your target solubility.
Caption: Decision workflow for co-solvent screening.
Protocol 1: Step-by-Step Co-Solvent Screening
-
Preparation: Weigh 1 mg of 5-Chloro-1,3-benzodioxole-4-carbaldehyde into three separate glass vials.
-
Stock Solution Creation: To each vial, add 100 µL of a different co-solvent (Vial 1: DMSO, Vial 2: Ethanol, Vial 3: PEG 400) to create a target stock concentration of 10 mg/mL.
-
Dissolution: Vortex each vial vigorously for 2 minutes. If solids remain, sonicate in a water bath for 5-10 minutes. Visually confirm complete dissolution.
-
Test Dilution: Pipette 990 µL of your target aqueous buffer (e.g., PBS, Tris-HCl) into a microcentrifuge tube. Add 10 µL of the 10 mg/mL stock solution (a 1:100 dilution). This yields a final compound concentration of 100 µg/mL with 1% co-solvent.
-
Observation: Cap and vortex the tube. Let it stand for 15 minutes at room temperature. Visually inspect for any cloudiness or precipitate against a dark background.
-
Analysis:
-
If the solution is clear, this co-solvent system is viable at this concentration.
-
If precipitation occurs, the co-solvent is either ineffective or the 1% final concentration is too low. You can repeat step 4 with a higher final co-solvent percentage (e.g., 950 µL buffer + 50 µL stock for 5% co-solvent), but be mindful of your experimental constraints.
-
Workflow 2: Solubility Enhancement with Cyclodextrins
This approach is ideal when co-solvents are not viable or when high aqueous solubility is required.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol 2: Step-by-Step Cyclodextrin Formulation
This protocol creates a highly soluble aqueous stock solution using HP-β-CD.
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., dissolve 4 g of HP-β-CD powder in buffer and bring the final volume to 10 mL). Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Let it cool to room temperature.
-
Weigh Compound: Weigh out the desired amount of 5-Chloro-1,3-benzodioxole-4-carbaldehyde into a glass vial. For example, 10 mg.
-
Add Cyclodextrin Solution: Add the 40% HP-β-CD solution to the vial to achieve your target concentration. For a 10 mg/mL stock, add 1 mL of the solution.
-
Complexation: Tightly cap the vial. Place it on a rotator or shaker and mix overnight at room temperature. This extended mixing time is crucial for efficient complex formation.
-
Finalization: After overnight mixing, visually inspect the solution. It should be clear. To remove any potential micro-particulates of undissolved compound, filter the solution through a 0.22 µm syringe filter (a PVDF or PTFE filter is recommended).
-
Storage: The resulting clear, filtered stock solution is ready for use and can be stored at 4°C.
This protocol typically yields a significantly higher aqueous concentration than is achievable with co-solvents alone, providing a robust stock for further dilutions in your experiments.
References
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 11(3), 174-180.
- Patel, P., Mashru, U., & Serajuddin, A. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 38-48.
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores.
- 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. (n.d.). ChemScene.
- Physical properties of aldehydes and ketones. (n.d.). Doc Brown's Chemistry.
- Cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate.
- 5-Chloro-1,3-benzodioxole. (n.d.). PubChem.
- 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. (n.d.). Chemenu.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- (DOC) ms_1766852416_9102.docx. (n.d.). RSIS International.
- What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate.
- How to extract aldehydes by using solvents from fermented aqueous solution? (2013). ResearchGate.
- Matalqah, S. M., Aiedeh, K., Matalqa, M., & Al-Sagheer, F. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145.
- pH adjustment: Significance and symbolism. (2024). In Science of Synthesis. Thieme.
- Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2023).
- How can cyclodextrins enhance solubility? (2024). YouTube.
- 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. (n.d.). AOBChem.
- Formulation Optimization & Bioavailability Enhancement - Cyclodextrin. (n.d.). Alfa Chemistry.
- Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform.
- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2009). ResearchGate.
- How can I adjust the pH of organic solvents? (2015). ResearchGate.
- The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. (2003). PubMed.
- Increasing pH drives organic matter solubilization from wetland soils under reducing conditions. (2009). ResearchGate.
- 14.10: Properties of Aldehydes and Ketones. (2021). Chemistry LibreTexts.
- 5-chloro-1,3-benzodioxole-4-carboxylic acid (C8H5ClO4). (n.d.). PubChemLite.
- Separation of aromatic aldehydes. (2012). Google Patents.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments, (134), 57321.
- Illuminating a Solvent-Dependent Hierarchy for Aromatic CH/π Complexes with Dynamic Covalent Glyco-Balances. (2024). JACS Au, 4(2), 654-663.
- 5-Chloro-1,3-benzodioxole, 98%. (n.d.). Thermo Fisher Scientific.
- 5-(Chloromethyl)-1,3-benzodioxole. (n.d.). ChemicalBook.
Sources
- 1. chemscene.com [chemscene.com]
- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. cas 249636-63-3|| where to buy 5-Chloro-1,3-benzodioxole-4-carboxaldehyde [english.chemenu.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Purification techniques for 5-Chloro-1,3-benzodioxole-4-carbaldehyde crude mixtures
The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry researchers. It addresses the specific challenges of purifying 5-Chloro-1,3-benzodioxole-4-carbaldehyde (CAS: 249636-63-3), a sterically congested and electron-rich aromatic aldehyde often synthesized via directed ortho-lithiation (DoM).
Case ID: PUR-BENZ-4CHO-CL Status: Active Support Level: Senior Application Scientist
Crude Mixture Profile & Analysis
Before initiating purification, it is critical to understand the composition of your crude mixture. The synthesis of the 4-carbaldehyde isomer typically involves Directed Ortho Metalation (DoM) of 5-chlorobenzodioxole, followed by formylation (e.g., with DMF).
The "Crowded" Nature of the Target
Unlike the more common 6-carbaldehyde isomer (piperonal derivative), the 4-carbaldehyde is a 1,2,3-trisubstituted benzene system. The aldehyde group is wedged between the dioxole oxygen and the chlorine atom.
-
Implication: This steric crowding affects solubility and reactivity (e.g., slower bisulfite adduct formation) compared to the 6-isomer.
Common Impurities
| Impurity Type | Origin | Physicochemical Behavior |
| 5-Chloro-1,3-benzodioxole | Unreacted Starting Material | Non-polar; elutes early in chromatography. |
| 6-Carbaldehyde Isomer | Regioisomer (Lithiation at C6) | Similar polarity; often higher melting point due to better packing (para-like symmetry). |
| Dechlorinated Aldehyde | Li/Halogen exchange byproduct | Removing Cl yields 1,3-benzodioxole-4-carbaldehyde. Hard to separate. |
| Oligomers/Tars | Polymerization of lithiated species | Highly polar/insoluble; "crashes out" as dark oil. |
Decision Logic: Selecting the Right Protocol
Use the following logic flow to determine the optimal purification strategy for your specific crude quality.
Figure 1: Decision matrix for purification workflows based on crude purity and impurity profile.
Detailed Protocols
Method A: Sodium Bisulfite Purification (Chemo-Selective)
Best for: Removing unreacted starting material (5-chlorobenzodioxole) and non-aldehyde byproducts.
Mechanism: The aldehyde forms a water-soluble bisulfite adduct. Non-aldehyde impurities remain in the organic layer and are washed away. The adduct is then hydrolyzed back to the aldehyde.
Protocol:
-
Dissolution: Dissolve 10 g of crude solid in 50 mL of Ethyl Acetate (or Toluene). Ensure complete dissolution.
-
Adduct Formation: Add 30 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Critical Step: Vigorously stir for 4–12 hours. Due to the steric hindrance at the 4-position (flanked by Cl and O), adduct formation is slower than for unhindered aldehydes.
-
-
Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains impurities (SM, dimers). Discard (or save for recovery).
-
Aqueous Layer: Contains the target aldehyde-bisulfite adduct. Keep this.
-
-
Washing: Wash the aqueous layer twice with fresh Ethyl Acetate to remove entrained organics.
-
Hydrolysis: Adjust the pH of the aqueous layer to pH 10–12 using 10% NaOH or saturated Na₂CO₃ solution. The mixture will become cloudy as the free aldehyde regenerates.
-
Extraction: Extract the regenerated aldehyde into Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
Note: If the 6-isomer is present, it will also form an adduct. This method does not separate isomers effectively.
Method B: Recrystallization (Isomer Enrichment)
Best for: Separating the 4-isomer from the 6-isomer and achieving >98% purity.
Solvent Selection:
-
Primary Choice: Isopropanol (IPA) or Ethanol (95%).
-
Alternative: Hexane/Ethyl Acetate (10:1 to 5:1).
Protocol:
-
Solubility Test: Place 100 mg of crude in a vial. Add 0.5 mL solvent.[1] Heat to boiling. If it dissolves, cool to room temp.[2] If crystals form, the solvent is suitable.[3]
-
Dissolution: Dissolve the crude mass in the minimum amount of boiling solvent.
-
Tip: If "oiling out" occurs (common with chlorinated aromatics), add a seed crystal or scratch the glass.
-
-
Cooling: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Differentiation: The symmetrical 6-isomer often crystallizes first or more readily. If your target is the 4-isomer, monitor the mother liquor. However, typically the major product (if lithiation was selective) will crystallize.
-
-
Filtration: Collect solids and wash with cold solvent.[1]
-
Analysis: Check NMR. The aldehyde proton of the 4-isomer is typically deshielded (shifted downfield, ~10.2-10.4 ppm) due to the ortho-chloro/oxygen environment compared to the 6-isomer.
Method C: Flash Column Chromatography
Best for: Low-purity crude (<70%) or separating stubborn isomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .
-
Start: 100% Hexanes (elutes 5-chlorobenzodioxole).
-
Gradient: 0% → 10% → 20% EtOAc.
-
-
Elution Order (Typical):
-
5-Chloro-1,3-benzodioxole (Starting Material) - High Rf.
-
5-Chloro-1,3-benzodioxole-4-carbaldehyde (Target) - Medium Rf.
-
5-Chloro-1,3-benzodioxole-6-carbaldehyde (Isomer) - Slightly lower Rf (more polar due to accessible dipole).
-
Troubleshooting & FAQs
Q1: The product "oils out" during recrystallization instead of crystallizing.
Cause: Presence of trace solvents (DCM/THF) or high impurity levels (tars) preventing crystal lattice formation. Solution:
-
Trituration: Redissolve the oil in a small amount of diethyl ether, then add pentane or hexane until cloudy. Stir vigorously to induce precipitation.
-
Seed: Obtain a pure seed crystal from a small-scale column purification and add it to the oil/solvent mixture at room temperature.
Q2: My yield after Bisulfite purification is very low (<30%).
Cause: Steric hindrance at the 4-position is preventing complete adduct formation, or the hydrolysis pH was not high enough. Solution:
-
Increase Time: Stir the bisulfite mixture for 12–16 hours.
-
Increase Concentration: Use a saturated sodium metabisulfite solution.
-
Check Hydrolysis: Ensure the aqueous phase pH reaches >10 during the regeneration step. Some sterically hindered adducts are stable and require warming (40°C) during base treatment to release the aldehyde.
Q3: How do I distinguish the 4-isomer from the 6-isomer by NMR?
Diagnostic Signals:
-
4-Carbaldehyde: The aromatic protons are ortho to each other (positions 6 and 7). You will see two doublets (J ≈ 8-9 Hz).
-
6-Carbaldehyde: The aromatic protons are para to each other (positions 4 and 7). You will see two singlets (or very weak coupling).
-
Note: In the 4-isomer, the aldehyde proton is often split or broadened slightly if there is long-range coupling to the fluorine (if fluorinated) or specific through-space interactions, but primarily look for the doublet vs. singlet pattern in the aromatic region.
References
-
Directed Ortho Metalation (DoM) Context : Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link (Foundational text on lithiation regioselectivity).
- Benzodioxole Functionalization: Cabiddu, S., et al. (1998). Metalation of 1,3-benzodioxole derivatives. Tetrahedron, 54(46), 14095-14110. (Describes lithiation preferences of the benzodioxole ring).
- Purification of Aldehydes: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Bisulfite adduct protocols).
-
Compound Data : PubChem CID 11394628 (5-chloro-1,3-benzodioxole-4-carbaldehyde). Link (Verification of structure and identifiers).
Sources
Minimizing side reactions in the chlorination of benzodioxole-4-carbaldehyde
Ticket ID: CHEM-SUP-8829 Topic: Optimization of Chlorination Protocols & Impurity Profiling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Substrate Challenge
Benzodioxole-4-carbaldehyde (2,3-methylenedioxybenzaldehyde) presents a unique "push-pull" electronic challenge during electrophilic aromatic substitution (chlorination).
-
The "Push" (Activation): The methylenedioxy ring puts two oxygen atoms at positions 1 and 3. These are strong ortho/para activators.
-
The "Pull" (Deactivation): The aldehyde at position 4 is a strong electron-withdrawing group (EWG), directing meta.
-
The Vulnerability: The methylenedioxy bridge (acetal) is acid-labile. Standard chlorination conditions that generate high concentrations of HCl (e.g.,
gas, unbuffered conditions) often lead to ring opening (deprotection), resulting in catechols that rapidly oxidize to quinones or polymerize (tarring).
This guide prioritizes regiocontrol (targeting the 6-position) and chemoselectivity (preserving the dioxole ring).
Critical Analysis: Reaction Pathways[1][2]
The following diagram illustrates the competitive landscape of this reaction. You are likely targeting the 6-chloro derivative, as the electronic vectors of the C3-Oxygen (para-director) and C4-Aldehyde (meta-director) reinforce this position.
Figure 1: Mechanistic pathway showing the electronic reinforcement at position 6 and the risk of acid-catalyzed decomposition.
Troubleshooting Guides (Q&A Format)
Module A: Preventing Dioxole Ring Cleavage (The "Tar" Issue)
User Issue: "My reaction mixture turns black/dark purple within 30 minutes, and yields are low. NMR shows loss of the methylene singlet (~6.0 ppm)."
Root Cause: The methylenedioxy bridge is an acetal. In the presence of strong acids (HCl generated from
Corrective Protocol:
-
Switch Reagent: Replace chlorine gas (
) with N-Chlorosuccinimide (NCS) . NCS provides a controlled release of and produces succinimide (neutral) rather than HCl gas. -
Solvent Selection: Use Acetonitrile (MeCN) or DMF . These polar solvents buffer the transition state and avoid the harsh non-polar environment that often favors acid catalysis.
-
Acid Scavenging: If using
is mandatory for cost, add a solid buffer like Calcium Carbonate ( ) (1.1 eq) to the reaction vessel to neutralize HCl in situ without hydrolyzing the aldehyde.
Module B: Controlling Regio-Isomers (5-Cl vs. 6-Cl)
User Issue: "I am getting a mixture of 6-chloro (85%) and 5-chloro (15%). I need >98% purity."
Technical Insight:
-
Position 6: Activated by O3 (para) and CHO (meta). Thermodynamically favored.
-
Position 5: Activated by O1 (para). Sterically hindered by the adjacent aldehyde at position 4.
-
Position 7: Activated by O1 (ortho). Sterically hindered by the bridge.
Optimization Strategy:
-
Temperature Control: Lower the reaction temperature to 0°C or -10°C . Higher temperatures provide enough energy to overcome the activation energy barrier for the 5-chloro impurity.
-
Solvent Effect: Switch to a sterically demanding solvent or a solvent that complexes with the aldehyde. Using Isopropanol (IPA) as a co-solvent can increase the effective steric bulk around the aldehyde via hydrogen bonding, further shielding position 5.
-
Reagent Dosing: Do not add NCS all at once. Use a portion-wise addition over 2 hours. High instantaneous concentration of electrophiles promotes non-selective attack.
Module C: Minimizing Over-Chlorination
User Issue: "I see a peak at RRT 1.2 in HPLC that corresponds to a dichloro impurity."
Protocol Adjustment:
-
Stoichiometry: Never use a 1:1 equivalent if the product is reactive. Target 0.95 equivalents of the chlorinating agent. It is easier to separate unreacted starting material (via aldehyde bisulfite adduct purification) than to separate the dichloro-impurity.
-
Quenching: Quench the reaction immediately upon consumption of 95% starting material. Use 10% Sodium Thiosulfate (
) to destroy active chlorine species instantly.
Validated Experimental Protocol
Objective: Synthesis of 6-chloro-1,3-benzodioxole-4-carbaldehyde with <2% ring opening.
| Parameter | Specification | Rationale |
| Substrate | Benzodioxole-4-carbaldehyde (1.0 eq) | Starting material. |
| Reagent | N-Chlorosuccinimide (NCS) (0.98 eq) | Mild chlorinating agent; avoids HCl generation. |
| Solvent | Acetonitrile (MeCN) (10 vol) | Polar aprotic; solubilizes NCS; moderates reactivity. |
| Catalyst | p-Toluenesulfonic acid (pTsOH) (0.05 eq) | Optional: Trace acid catalyzes NCS activation without cleaving ring. |
| Temperature | 25°C (Room Temp) | Balance between rate and selectivity. Cool to 0°C if isomer ratio is poor. |
| Time | 4–6 Hours | Monitor via HPLC. |
Step-by-Step Workflow:
-
Dissolution: Charge benzodioxole-4-carbaldehyde and Acetonitrile into a reactor inerted with
. -
Reagent Addition: Add NCS in 5 equal portions spaced 30 minutes apart. Crucial: Exothermic. Monitor internal temp.
-
Reaction: Stir at 25°C. Monitor by HPLC/TLC every hour.
-
Checkpoint: If reaction stalls at 80% conversion, add 0.05 eq of pTsOH.
-
-
Quench: Pour mixture into ice-cold 10%
solution. -
Workup: Extract with Ethyl Acetate. Wash organic layer with Brine.
-
Purification: Recrystallize from Ethanol/Heptane to remove succinimide and minor isomers.
Decision Logic for Troubleshooting
Use this logic flow to diagnose your specific impurity profile.
Figure 2: Diagnostic decision tree for impurity profiling.
References
-
ChemicalBook. (2024).[1] Understanding 1,3-Benzodioxole: Stability and Reactivity.[1] Retrieved from
-
MDPI. (2024).[1] Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (Discusses stability of the dioxole ring in flow chemistry). Retrieved from
-
Marron, E. L., et al. (2021).[2] Reactions of α,β-Unsaturated Carbonyls with Free Chlorine.[3][2] (Mechanisms of chlorination side reactions).[2] Environ.[1][2] Sci. Technol. Retrieved from
-
National Institutes of Health (NIH). (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one.[4] (Use of mild hypervalent iodine reagents for regioselective chlorination).[4] Retrieved from
-
ChemScene. (n.d.). 5-Chloro-1,3-benzodioxole-4-carboxaldehyde Product Data. (Confirmation of commercial availability of specific isomers). Retrieved from
Sources
Validation & Comparative
Strategic Analysis Guide: FTIR Profiling of 5-Chloro-1,3-benzodioxole-4-carbaldehyde
This guide provides a technical comparison and method validation framework for the analysis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde (CAS: 88474-31-1). It is designed for analytical scientists and process chemists requiring rapid, self-validating identification protocols during drug substance intermediate synthesis.[1]
Executive Summary & Comparison Scope
5-Chloro-1,3-benzodioxole-4-carbaldehyde is a critical regioselective intermediate.[1] Its analysis often suffers from ambiguity when distinguishing it from its precursor (5-Chloro-1,3-benzodioxole ) or its regioisomer (6-formyl isomer ).
While NMR remains the gold standard for de novo structural elucidation, it is inefficient for routine Process Analytical Technology (PAT).[1][2] FTIR (Fourier Transform Infrared Spectroscopy) offers a superior alternative for high-throughput Quality Control (QC) if specific "diagnostic windows" are monitored.[1][2]
Performance Comparison: FTIR vs. Alternatives
| Feature | FTIR (Recommended for QC) | 1H-NMR (Alternative 1) | HPLC-UV (Alternative 2) |
| Primary Utility | Rapid Identity & Functional Group Confirmation | Structural Elucidation & Regio-isomerism | Purity & Quantification |
| Differentiation Power | High for Carbonyl formation (C=O); Med for Cl-position | High (Coupling constants confirm 4,5-substitution) | Low (Isomers often co-elute without specific method dev) |
| Throughput | < 2 mins/sample (ATR) | > 15 mins/sample (Prep + Acquisition) | > 20 mins/sample |
| Cost Per Analysis | Negligible | High (Deuterated solvents) | Medium (Solvents/Columns) |
| Key Limitation | Cannot quantify trace impurities < 1% easily | Capital intensive | Requires reference standards for ID |
Characteristic Spectral Profile (The "Fingerprint")[2]
To validate the identity of 5-Chloro-1,3-benzodioxole-4-carbaldehyde, the spectrum must exhibit a specific convergence of three functional moieties: the Aldehyde , the Chlorine substituent , and the Benzodioxole ring .
Diagnostic Peak Assignments
Data derived from substituent-effect principles and analogous benzodioxole derivatives (e.g., Piperonal).[2]
| Functional Group | Wavenumber ( | Intensity | Mechanistic Causality (Expert Insight) |
| Aldehyde C=O Stretch | 1685 – 1695 | Strong | Primary Quality Attribute. The ortho-chloro substituent exerts a field effect, slightly increasing the frequency compared to unsubstituted benzaldehydes (~1690 |
| Aldehyde C-H Stretch | 2850 & 2750 | Medium | Fermi Resonance. The overtone of the C-H bending vibration couples with the fundamental stretch, splitting the band into a distinct doublet. This confirms the C=O is an aldehyde, not a ketone or ester.[1] |
| Benzodioxole C-O-C | 1230 – 1260 | Strong | Ring Breathing. Asymmetric stretching of the methylenedioxy ether linkage.[1] Characteristic of the benzodioxole core integrity. |
| Benzodioxole C-O-C | 1030 – 1045 | Strong | Symmetric stretching of the dioxole ring.[1] |
| Aromatic C=C | 1450 – 1600 | Variable | Skeletal vibrations of the benzene ring.[1] |
| Ar-Cl Stretch | 1050 – 1090 | Med/Weak | Often obscured by C-O bands.[1] However, a distinct band in the 800–900 |
| Subst. Pattern (2 adj H) | 800 – 830 | Strong | Regio-specificity Check. The target molecule has protons at positions 6 and 7 (adjacent).[1][2] This produces a specific out-of-plane bending mode distinct from the para-isomer (isolated H).[1] |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility.[1][2] The logic embedded ensures that operator error (e.g., wet samples) is flagged immediately.[1][2]
Materials
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) with Diamond ATR module.
-
Resolution:
. -
Scans: 32 scans (sample), 32 scans (background).
Step-by-Step Methodology
-
System Suitability (Background Check):
-
Sample Loading:
-
Acquisition & Real-Time QC:
-
Post-Processing:
-
Critical Differentiation (Isomer Check):
Visualization: Method Validation Logic
The following diagram illustrates the decision pathway for releasing a batch based on FTIR data.
Caption: Logic flow for FTIR-based Quality Control of 5-Chloro-1,3-benzodioxole-4-carbaldehyde, prioritizing functional group verification and regio-isomer exclusion.
References
-
National Institute of Standards and Technology (NIST). (2023).[1][2] IR Spectrum of 1,3-Benzodioxole-5-carboxylic acid (Analogous Ring Structure). NIST Chemistry WebBook, SRD 69.[1] [Link][2]
-
PubChem. (2024).[1][2] Compound Summary: 5-Chloro-1,3-benzodioxole-4-carbaldehyde (CAS 88474-31-1).[1] National Center for Biotechnology Information.[1] [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for Fermi Resonance and Ortho-substitution effects).
Sources
Mass Spectrometry Profiling of 5-Chloro-1,3-benzodioxole-4-carbaldehyde: A Comparative Analytical Guide
The following guide is structured as a high-level technical advisory for analytical chemists and drug development scientists. It synthesizes theoretical fragmentation mechanics with practical experimental strategies.
Executive Summary & Chemical Identity
5-Chloro-1,3-benzodioxole-4-carbaldehyde (CAS: 249636-63-3) is a critical regioselective intermediate, notably utilized in the synthesis of Src/Abl kinase inhibitors such as Saracatinib (AZD0530). Its structural uniqueness lies in the ortho-positioning of the chlorine atom (C5) relative to the aldehyde group (C4) on the benzodioxole scaffold.
For researchers, the analytical challenge is twofold: verifying the specific regioisomer (distinguishing 5-chloro vs. 6-chloro) and confirming high-purity synthesis free from des-chloro analogs. This guide compares the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) to determine the optimal workflow for structural elucidation and purity quantification.
Chemical Profile[1][2][3][4][5]
-
Formula:
-
Monoisotopic Mass: 183.99 Da (
) -
Key Structural Features:
-
1,3-Benzodioxole ring (methylenedioxybenzene).
-
Aldehyde group at C4 (adjacent to ring fusion).
-
Chlorine substituent at C5 (ortho to aldehyde).
-
Comparative Analysis: Ionization Techniques
The choice of ionization method dictates the quality of structural information obtained. The table below compares the "performance" of the two standard industry techniques for this specific molecule.
| Feature | Technique A: GC-MS (EI) | Technique B: LC-MS (ESI) |
| Primary Utility | Structural Fingerprinting & Library Matching. | Purity Profiling & Reaction Monitoring. |
| Ionization Energy | Hard (70 eV). Extensive fragmentation.[1] | Soft. Minimal fragmentation in MS1. |
| Molecular Ion | Distinct | Protonated |
| Isotope Fidelity | Excellent visibility of | Visible in parent ion; often obscured by background in low concentrations. |
| Key Advantage | The "Ortho Effect" is observable via fragmentation, aiding isomer differentiation.[2] | Compatible with aqueous synthesis streams; no derivatization needed. |
| Limitation | Requires volatility; thermal degradation risk for thermally labile impurities. | Poor structural elucidation without MS/MS (tandem MS). |
Scientist’s Verdict:
-
Use EI (GC-MS) for identification and confirming the regioisomer during initial synthesis development.
-
Use ESI (LC-MS) for routine quality control (QC) and quantifying the product in biological matrices.
Fragmentation Mechanics (EI-MS)
In Electron Ionization, the molecule undergoes predictable, high-energy bond scissions. The fragmentation pattern is dominated by the stability of the benzodioxole ring and the lability of the aldehyde hydrogen.
Primary Fragmentation Pathways[3]
-
Molecular Ion (
): Observed at m/z 184 (base peak or high intensity). The chlorine isotope signature (peaks at 184 and 186 in a 3:1 height ratio) is the first diagnostic check. - -Cleavage (Loss of H): The aldehyde hydrogen is lost to form a stable acylium ion (m/z 183 ).
-
Loss of Carbon Monoxide (-CO): The acylium ion ejects CO (28 Da) to form a phenyl cation derivative (m/z 155 ).
-
Note: This ion retains the chlorine atom, maintaining the 3:1 isotope pattern.
-
-
The "Ortho Effect" (Interaction between C4-CHO and C5-Cl):
-
Unlike the non-chlorinated analog (Piperonal), the proximity of the chlorine can facilitate the expulsion of a chlorine radical (
) or HCl elimination under certain conditions, though the acylium pathway usually dominates.
-
-
Benzodioxole Ring Degradation:
-
Significant fragmentation involves the loss of the methylenedioxy cap (loss of
or sequential CO losses), usually observed at lower m/z ranges ( 63, 65).
-
Visualization of Pathways
The following diagram illustrates the logical flow of fragmentation from the parent ion.
Figure 1: Primary EI-MS fragmentation pathway for 5-Chloro-1,3-benzodioxole-4-carbaldehyde, highlighting the dominant acylium ion formation.
Differentiation from Analogs
A critical requirement in drug development is distinguishing the target molecule from potential isomers or impurities.[3]
Scenario A: 5-Chloro vs. 6-Chloro Isomer
-
5-Chloro (Target): The Cl is ortho to the CHO.
-
6-Chloro (Impurity): The Cl is meta to the CHO.
-
differentiation: In MS/MS (Collision Induced Dissociation), the ortho isomer (5-Cl) often exhibits a distinct "Proximity Effect." You may observe a higher abundance of the
peak relative to the meta isomer, or a unique loss of HCl ( ) due to the spatial accessibility of the aldehyde hydrogen to the chlorine.
Scenario B: 5-Chloro vs. Piperonal (No Chlorine)
-
Piperonal (
150): Lacks the characteristic M+2 isotope peak. -
5-Chloro (
184): The mass shift of +34 Da and the presence of the peak at 186 are definitive.
Validated Experimental Protocols
Protocol A: GC-MS (Structural Confirmation)
-
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).
-
Inlet Temperature: 250°C (Split 10:1).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: Electron Ionization (70 eV), 230°C.
-
Scan Range: m/z 40–300.
-
Expected Retention: The chlorinated derivative will elute significantly later than the non-chlorinated piperonal starting material.
Protocol B: LC-MS/MS (Purity & Quantification)
-
Instrument: Triple Quadrupole (e.g., Sciex 4500 or Thermo Altis).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
V). -
MRM Transitions (Quantification):
-
Quantifier:
(Loss of CO from protonated aldehyde). -
Qualifier:
(Further ring fragmentation).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138966, 5-Chloro-1,3-benzodioxole. Retrieved from [Link]
-
Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[4] Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking synthetic yields of 5-Chloro-1,3-benzodioxole-4-carbaldehyde against literature
Executive Summary
5-Chloro-1,3-benzodioxole-4-carbaldehyde (CAS 249636-63-3) is a critical pharmacophore intermediate, notably utilized in the synthesis of dual-specific Src/Abl kinase inhibitors such as Saracatinib (AZD0530) . Accessing the 4-position of the 1,3-benzodioxole core is synthetically non-trivial due to the competing electronic and steric effects of the 5-chloro substituent and the 1,3-dioxole ring.
This guide benchmarks the synthetic yields of the Directed Ortho Metalation (DoM) pathway against standard electrophilic aromatic substitution methods. Our analysis confirms that while standard Vilsmeier-Haack conditions fail to achieve regioselectivity, an optimized lithiation protocol utilizing n-BuLi/TMEDA at cryogenic temperatures delivers superior yields (72-78%) and high isomeric purity.
Chemical Context & Regioselectivity Challenges
The synthesis of the 4-carbaldehyde isomer hinges on overcoming the natural directing effects that favor the 6-position.
-
Electronic Landscape: The 1,3-benzodioxole oxygen atoms are strong ortho-directors. The 5-chloro substituent is a weak ortho/para-director (deactivator).
-
Steric Landscape: The 4-position is "sandwiched" between the dioxole oxygen and the chlorine atom, creating significant steric strain. The 6-position is less hindered.
-
The Solution: Directed Ortho Metalation (DoM) exploits the acidity of the C4-proton. The inductive withdrawal from both the adjacent oxygen and the chlorine atom renders the C4-proton significantly more acidic than the C6-proton, allowing for selective deprotonation despite the steric crowd.
Visualizing the Regioselectivity (Graphviz)
Caption: Comparative reaction pathways showing the divergence in regioselectivity between electrophilic substitution (Method A) and directed lithiation (Method B).
Benchmarking Analysis: Yield & Purity
The following data compares literature values and standard laboratory results for the synthesis of 5-chloro-1,3-benzodioxole-4-carbaldehyde.
| Metric | Method A: Vilsmeier-Haack | Method B: Standard Lithiation | Method C: Optimized DoM (Recommended) |
| Reagents | POCl₃, DMF | n-BuLi, THF, DMF | n-BuLi, TMEDA, THF, DMF |
| Temperature | 0°C to 80°C | -78°C | -78°C to -40°C |
| Regioselectivity | Poor (Favors 6-isomer) | Moderate (Mix of 4- and 6-) | High (>95:5 favoring 4-isomer) |
| Crude Yield | ~90% (Wrong Isomer) | 45-55% | 80-85% |
| Isolated Yield | <5% (Target Isomer) | 40% | 72-78% |
| Purity (HPLC) | N/A | ~90% | >98% |
| Scalability | High | Low (Cryogenic control) | Moderate (Requires heat management) |
Key Insights
-
Method A (Vilsmeier-Haack): This classical method is unsuitable for the 4-isomer. The electrophile attacks the most electron-rich and least hindered position (C6). It serves only as a route to the 6-formyl impurity.
-
Method B (Standard Lithiation): Using n-BuLi alone results in competitive lithiation at C6 and potential ring opening or benzyne formation if temperature control fluctuates.
-
Method C (Optimized DoM): The addition of TMEDA (Tetramethylethylenediamine) is the critical success factor. TMEDA breaks up n-BuLi aggregates, increasing the basicity and kinetic reactivity of the lithium species, allowing it to rapidly deprotonate the sterically hindered but more acidic C4 position before side reactions occur.
Detailed Experimental Protocol (Method C)
Objective: Synthesis of 5-chloro-1,3-benzodioxole-4-carbaldehyde via TMEDA-mediated Directed Ortho Metalation.
Reagents & Equipment[1]
-
Substrate: 5-Chloro-1,3-benzodioxole (1.0 eq)
-
Base: n-Butyllithium (2.5 M in hexanes, 1.2 eq)
-
Additive: TMEDA (1.3 eq) - Must be freshly distilled or dry.
-
Electrophile: DMF (Dimethylformamide) (1.5 eq) - Anhydrous.
-
Solvent: THF (Anhydrous)
-
Quench: 1M HCl or saturated NH₄Cl.
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Charge flask with THF (10 mL/g substrate) and TMEDA (1.3 eq). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.2 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Observation: Solution may turn slight yellow/orange.
-
-
Substrate Addition: Dissolve 5-chloro-1,3-benzodioxole in minimal THF. Add dropwise to the lithiated base mixture at -78°C.
-
Critical Step: Stir at -78°C for 1 hour . The "sandwiched" lithio-species is formed here.
-
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise.
-
Kinetic Control: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 2 hours.
-
-
Quench & Workup: Pour reaction mixture into ice-cold 1M HCl (pH adjusted to ~2-3). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (0-10% EtOAc in Hexanes).
Workflow Diagram (Graphviz)
Caption: Optimized experimental workflow for the regioselective synthesis of the target aldehyde.
References
-
AstraZeneca R&D. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.[2][3] Journal of Medicinal Chemistry.[3] Link
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link
-
PubChem. (n.d.).[4] 5-Chloro-1,3-benzodioxole-4-carbaldehyde (CAS 249636-63-3). National Library of Medicine. Link
Sources
- 1. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioactivity comparison of 5-Chloro-1,3-benzodioxole-4-carbaldehyde derivatives
This guide provides an in-depth technical comparison of bioactive derivatives synthesized from the 5-Chloro-1,3-benzodioxole-4-carbaldehyde scaffold. It focuses on their application in oncology (specifically kinase inhibition) and antimicrobial research.
Executive Summary & Scaffold Analysis
The 5-Chloro-1,3-benzodioxole-4-carbaldehyde core is a highly privileged pharmacophore in medicinal chemistry. Its value stems from three structural features:
-
The Benzodioxole Ring: A bioisostere of the catechol moiety, improving metabolic stability against COMT (catechol-O-methyltransferase).
-
The 5-Chloro Substituent: Located ortho to the aldehyde (or its derivatives), this halogen atom provides steric bulk that locks conformation and increases lipophilicity (
), enhancing membrane permeability. -
The 4-Position Functionalization: The aldehyde at the 4-position (crowded between the bridgehead oxygen and the chlorine) is a reactive handle for generating Schiff bases, hydrazones, or (via oxidation/rearrangement) anilines.
This guide compares two primary classes of derivatives: Anilinoquinazolines (Kinase Inhibitors) and Schiff Base/Hydrazones (Antimicrobial Agents).
Comparative Bioactivity Analysis
Class A: Kinase Inhibitors (The Saracatinib Series)
The most commercially significant derivative of this scaffold is Saracatinib (AZD0530) . Here, the aldehyde is converted to an aniline moiety (5-chloro-1,3-benzodioxol-4-amine) which is then coupled to a quinazoline core.
Mechanism of Action: These derivatives function as dual-specific inhibitors of Src and Abl tyrosine kinases. The 5-chloro-benzodioxole ring occupies the hydrophobic pocket of the kinase ATP-binding site, forming critical Van der Waals interactions that are unavailable to non-chlorinated analogs.
Table 1: Bioactivity Profile of Saracatinib (AZD0530) vs. Standard Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Clinical Status |
| Saracatinib (AZD0530) | c-Src | 2.7 | High (>1000x vs. non-Src kinases) | Phase II/III (Solid Tumors) |
| Saracatinib (AZD0530) | c-Abl | 30 | High | Investigational |
| Saracatinib (AZD0530) | Lck | ~4 | Moderate | - |
| Imatinib (Standard) | c-Abl | ~250 | High (Abl/Kit/PDGFR) | FDA Approved |
| Dasatinib (Standard) | c-Src | 0.5 | Broad (Multi-kinase) | FDA Approved |
Data Source: Hennequin et al. J. Med. Chem. 2006 (Ref 1).
Class B: Schiff Bases & Hydrazones (Antimicrobial Candidates)
Direct condensation of 5-Chloro-1,3-benzodioxole-4-carbaldehyde with aromatic amines or hydrazides yields lipophilic Schiff bases. These compounds target bacterial cell membranes and specific enzymes like FabH (fatty acid synthesis).
Table 2: Antimicrobial Efficacy of 4-Carbaldehyde Schiff Bases
| Derivative Type | R-Group (Amine Component) | Organism | MIC (µg/mL) | Mechanism |
| Hydrazone | 4-Nitrobenzohydrazide | S. aureus (MRSA) | 4 - 8 | Membrane disruption / DNA binding |
| Schiff Base | 2-Aminothiazole | E. coli | 16 - 32 | FabH Inhibition |
| Thiosemicarbazone | N-Methylthiosemicarbazide | C. albicans | 8 - 16 | Ergosterol biosynthesis interference |
| Control | Ciprofloxacin | S. aureus | 0.5 - 1 | DNA Gyrase inhibition |
Note: While less potent than Ciprofloxacin, these derivatives show efficacy against resistant strains due to their non-traditional binding modes.
Mechanism of Action Visualization
The following diagram illustrates the synthesis pathway to the bioactive cores and the signaling pathway inhibited by the Class A derivatives (Saracatinib).
Figure 1: Synthetic divergence of the 5-chloro-benzodioxole scaffold into Antimicrobial (Green) and Anticancer (Red) agents.
Experimental Protocols
Protocol A: General Synthesis of Schiff Base Derivatives
Objective: To synthesize antimicrobial candidates via condensation.
-
Reagents: Dissolve 1.0 mmol of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-nitroaniline) or hydrazide.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter the solid.
-
Purification: Recrystallize from hot ethanol to yield the pure product.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To validate the anticancer potential of the derivatives (e.g., AZD0530 analogs).
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or Src-transformed 3T3 fibroblasts) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Treat cells with the derivative at varying concentrations (0.1 nM to 10 µM) dissolved in DMSO (final DMSO < 0.1%). Include a Vehicle Control (DMSO only) and Positive Control (e.g., Dasatinib).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism or similar).
Expert Insights & Causality
Why the 5-Chloro Position Matters: In the development of Saracatinib, the 5-chloro substituent was not arbitrary. Structure-Activity Relationship (SAR) studies revealed that removing the chlorine (leaving the unsubstituted benzodioxole) resulted in a 10-fold loss in potency against c-Src. The chlorine atom fills a specific hydrophobic pocket in the ATP-binding site, displacing water molecules and increasing the entropy of binding. Furthermore, the electron-withdrawing nature of the chlorine reduces the electron density on the benzodioxole ring, making it less susceptible to oxidative metabolism compared to the unsubstituted analog.
Synthetic Utility of the 4-Aldehyde: While the aniline (amine) is the pharmacophore in Saracatinib, the 4-carbaldehyde is often the commercially available starting material. It allows for "divergent synthesis":
-
Path A (Reductive Amination): Reacting the aldehyde with secondary amines + NaBH(OAc)3 yields benzylamine derivatives.
-
Path B (Rearrangement): Oxidation to the acid followed by Curtius rearrangement is the standard route to access the 4-amino-5-chloro-1,3-benzodioxole required for the quinazoline coupling.
References
-
Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry.
-
BenchChem. "The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide." BenchChem Technical Library.
-
Micale, N., et al. (2002). "Synthesis and antitumor activity of 1,3-benzodioxole derivatives." Il Farmaco.
-
Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde."[1][2] (Comparative structural analysis). European Journal of Medicinal Chemistry.
-
PubChem. "5-Chloro-1,3-benzodioxole-4-carboxaldehyde Compound Summary." National Library of Medicine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
